1-Hydroxycyclohexanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOVRAAUERBWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277215 | |
| Record name | 1-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-28-0 | |
| Record name | 1-Hydroxycyclohexanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-Hydroxycyclohexanecarboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Hydroxycyclohexanecarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T8T2JM3W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxycyclohexanecarboxylic acid is a versatile organic compound with applications as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in medicinal chemistry. The information is curated to support researchers and professionals in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid. Its core structure consists of a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group at the same carbon atom. This α-hydroxy acid structure imparts specific chemical characteristics.
Quantitative Data
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |
| Melting Point | 107-108 °C | --INVALID-LINK-- |
| Boiling Point | 102 °C at 14 Torr | --INVALID-LINK-- |
| pKa | 3.99 (Predicted) | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
Table 1: Physical and Chemical Properties of this compound. This table summarizes the fundamental physicochemical data for this compound.
Synthesis Protocols
Two primary methods for the synthesis of this compound are detailed below.
Synthesis from Cyclohexanone
This common method involves the formation of a cyanohydrin from cyclohexanone, followed by hydrolysis to the carboxylic acid.
Experimental Protocol:
-
Cyanohydrin Formation: A solution of sodium metabisulfite (4.84 g, 0.025 mol) in distilled water (20 mL) is added dropwise to a stirred mixture of cyclohexanone (4.02 g, 0.041 mol) and potassium cyanide (3.3 g, 0.051 mol) in water (20 mL) over 30 minutes. The reaction mixture is stirred at 25°C for 8 hours.
-
Extraction: Upon completion, the mixture is extracted with ethyl acetate (2 x 100 mL). The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 1-hydroxycyclohexanecarbonitrile.
-
Hydrolysis: The crude 1-hydroxycyclohexanecarbonitrile is dissolved in acetic acid (12.5 mL) and concentrated hydrochloric acid (37.5 mL) is slowly added. The solution is heated to reflux for 6 hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The organic phase is separated, dried over anhydrous magnesium sulfate, and concentrated to yield a solid. The solid is washed with hexane (25 mL) and filtered to give this compound.[1]
Figure 1: Synthesis of this compound from Cyclohexanone. This diagram illustrates the two-step synthesis process starting from cyclohexanone.
Synthesis from Cyclohexanecarboxylic Acid
This alternative route avoids the use of highly toxic cyanide.
Experimental Protocol:
-
Halogenation: Cyclohexanecarboxylic acid is dissolved in a suitable solvent (e.g., chloroform, dichloromethane). A catalyst such as phosphorus trichloride or thionyl chloride is added. A halogen (chlorine, bromine, or iodine) is introduced to perform an α-halogenation reaction at 70-90 °C.
-
Hydrolysis: The resulting α-halocyclohexanecarboxylic acid is then hydrolyzed under alkaline conditions using an aqueous solution of sodium hydroxide or potassium hydroxide (5-40%) at 40-60 °C.
-
Neutralization and Extraction: The reaction mixture is neutralized with an acid like hydrochloric or sulfuric acid. The product is then extracted with an organic solvent and purified by distillation.[2]
Figure 2: Synthesis from Cyclohexanecarboxylic Acid. This diagram outlines an alternative synthesis pathway that avoids cyanide.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound has been reported.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reactivity and Common Reactions
As an α-hydroxy acid, this compound exhibits reactivity characteristic of both alcohols and carboxylic acids.
Esterification
The carboxylic acid moiety can undergo Fischer esterification when reacted with an alcohol in the presence of an acid catalyst. For example, reaction with methanol and a catalytic amount of sulfuric acid under reflux yields the corresponding methyl ester.[1]
Oxidation
The tertiary alcohol group is resistant to oxidation under standard conditions. However, the overall molecule can be subject to oxidative cleavage under more forcing conditions.
Decarbonylation
α-Hydroxy acids are known to undergo acid-catalyzed decarbonylation at elevated temperatures, which would lead to the formation of cyclohexanone, carbon monoxide, and water.[1]
Figure 3: Common Reactions of this compound. This diagram shows the main reaction pathways for this molecule.
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented, its structural motif is of interest in medicinal chemistry.
Synthetic Intermediate
This compound serves as a reagent in the synthesis of various organic molecules, including tetronic acid derivatives which have shown acaricidal activity.[1]
Derivatives in Medicinal Chemistry
Derivatives of cyclohexanecarboxylic acid have been investigated for a range of biological activities. For instance, certain amidrazone derivatives of cyclohex-1-ene-carboxylic acid have demonstrated anti-inflammatory and antinociceptive properties.[5] While not directly involving this compound, this highlights the potential of the cyclohexanecarboxylic acid scaffold in generating biologically active molecules.
Safety Information
This compound is classified as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity. While its direct applications in drug development are not yet well-defined, the structural class of cyclohexanecarboxylic acid derivatives holds promise for the discovery of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.
References
An In-depth Technical Guide to the Synthesis of 1-Hydroxycyclohexanecarboxylic Acid
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-hydroxycyclohexanecarboxylic acid, a valuable intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Core Synthesis Pathways
Two principal and well-established methods for the synthesis of this compound are detailed below: the hydrolysis of cyclohexanone cyanohydrin and the α-halogenation and subsequent hydrolysis of cyclohexanecarboxylic acid.
Pathway 1: Synthesis from Cyclohexanone via Cyanohydrin Intermediate
This is the most direct and commonly cited method for preparing this compound. The synthesis proceeds in two main steps: the formation of a cyanohydrin from cyclohexanone, followed by the hydrolysis of the nitrile group to a carboxylic acid.
Step 1: Formation of Cyclohexanone Cyanohydrin
The first step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanone. This reaction is typically catalyzed by a weak base.
Step 2: Hydrolysis of Cyclohexanone Cyanohydrin
The resulting cyclohexanone cyanohydrin is then hydrolyzed to this compound. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is common and proceeds via a protonated nitrile intermediate.
Pathway 2: Synthesis from Cyclohexanecarboxylic Acid
An alternative route to this compound starts from cyclohexanecarboxylic acid. This method involves the halogenation of the α-carbon, followed by a nucleophilic substitution with a hydroxide ion.
Step 1: α-Halogenation of Cyclohexanecarboxylic Acid
In this step, the α-hydrogen of cyclohexanecarboxylic acid is replaced by a halogen, typically chlorine or bromine. This reaction is often carried out in the presence of a catalyst such as phosphorus trichloride, phosphorus pentachloride, or thionyl chloride.
Step 2: Hydrolysis of α-Halocyclohexanecarboxylic Acid
The α-halocyclohexanecarboxylic acid is then subjected to hydrolysis in an alkaline solution, such as aqueous sodium hydroxide or potassium hydroxide. The halogen is displaced by a hydroxyl group to yield the final product.
Experimental Protocols
The following are detailed experimental methodologies for the key synthesis pathways.
Protocol 1: Synthesis of this compound from Cyclohexanone
This protocol is based on the cyanohydrin formation and subsequent hydrolysis.
Materials:
-
Cyclohexanone
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Sodium bicarbonate (for neutralization)
Procedure:
Part A: Synthesis of Cyclohexanone Cyanohydrin
-
In a well-ventilated fume hood, a solution of potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.
-
Cyclohexanone is added dropwise to the stirred KCN solution.
-
A solution of acetic acid in water is then added slowly through the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred for several hours at room temperature to ensure the completion of the reaction.
-
The reaction mixture is then extracted with diethyl ether. The organic layers are combined, washed with a saturated sodium bicarbonate solution and then with brine, and finally dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin.
Part B: Hydrolysis to this compound [1]
-
The crude cyclohexanone cyanohydrin is added to a flask containing concentrated hydrochloric acid or sulfuric acid.
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to afford pure this compound.
Protocol 2: Synthesis from Cyclohexanecarboxylic Acid via Halogenation[2]
This protocol describes the synthesis through α-halogenation and subsequent hydrolysis.
Materials:
-
Cyclohexanecarboxylic acid
-
Chlorine (Cl₂) or Bromine (Br₂)
-
Phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) as a catalyst.
-
A suitable solvent such as chloroform or dichloromethane.
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (for acidification)
-
A suitable extraction solvent
Procedure:
Part A: α-Halogenation
-
Cyclohexanecarboxylic acid is dissolved in a suitable solvent in a reaction vessel protected from moisture.
-
A catalytic amount of phosphorus trichloride or thionyl chloride is added.
-
Chlorine gas is bubbled through the solution, or liquid bromine is added dropwise, while maintaining the reaction temperature between 70-90 °C.
-
The reaction is monitored until the starting material is consumed.
-
The solvent and excess halogen are removed under reduced pressure.
Part B: Hydrolysis [2]
-
The crude α-halocyclohexanecarboxylic acid is added to an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20% concentration).
-
The mixture is heated and stirred at a temperature of 40-60 °C for several hours.
-
After the reaction is complete, the solution is cooled and acidified with hydrochloric acid.
-
The precipitated product is extracted with a suitable organic solvent.
-
The organic extract is dried, and the solvent is evaporated to yield this compound. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthesis pathways. Please note that yields can vary significantly based on reaction scale and specific conditions.
| Pathway | Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield | Reference |
| 1: Cyanohydrin Route | Cyclohexanone | KCN, Acetic Acid, H₃O⁺ | Step 1: 0-10 °C; Step 2: Reflux | Good | [1] |
| 2: Halogenation Route | Cyclohexanecarboxylic Acid | Halogen, PCl₃/SOCl₂, NaOH | Step 1: 70-90 °C; Step 2: 40-60 °C | Not specified | [2] |
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the hydrolysis of cyclohexanone cyanohydrin. This method is direct and generally provides good yields. The alternative pathway, involving the halogenation and subsequent hydrolysis of cyclohexanecarboxylic acid, offers a viable option, particularly when cyclohexanecarboxylic acid is a more readily available starting material. The choice of synthesis route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and safety considerations associated with the reagents, especially the highly toxic cyanides used in Pathway 1.
References
In-Depth Technical Guide: 1-Hydroxycyclohexanecarboxylic Acid (CAS 1123-28-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclohexanecarboxylic acid, with the CAS number 1123-28-0, is a versatile organic compound characterized by a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group at the same carbon atom. This unique alpha-hydroxy acid structure makes it a valuable building block in organic synthesis and a compound of interest for various applications, including the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety information.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1123-28-0 | [2][3][4][5] |
| Molecular Formula | C₇H₁₂O₃ | [2][3][4] |
| Molecular Weight | 144.17 g/mol | [2][4] |
| IUPAC Name | 1-hydroxycyclohexane-1-carboxylic acid | [2] |
| Melting Point | 107-108 °C | [1] |
| Boiling Point | 299.3 °C at 760 mmHg | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (commercially available) | [4] |
| Storage Temperature | Room temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on its structure and data from similar compounds.
¹H NMR Spectroscopy
A proton NMR spectrum of this compound would be expected to show broad multiplets for the cyclohexane ring protons, typically in the range of 1.2-2.0 ppm. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The carboxylic acid proton is expected to be significantly downfield (>10 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides key information about the carbon skeleton. For this compound, the following approximate chemical shifts are expected:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxylic Carbon (C=O) | 175-185 |
| Quaternary Carbon (C-OH) | 70-80 |
| Cyclohexane Carbons | 20-40 |
A predicted ¹³C NMR spectrum for the related cyclohexanecarboxylic acid shows signals for the cyclohexane carbons in the range of 25-45 ppm and the carboxylic carbon around 183 ppm.[6] A reported ¹³C NMR spectrum of the cation of this compound in a strong acid/SO₂ solvent system shows signals that are consistent with this general prediction, though the specific chemical shifts are influenced by the protonation state and solvent.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of both hydroxyl and carboxylic acid functional groups. Key expected absorption bands are:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (hydroxyl) | 3600-3200 | Broad |
| O-H stretch (carboxylic acid) | 3300-2500 | Very broad |
| C-H stretch (alkane) | 3000-2850 | Sharp |
| C=O stretch (carboxylic acid) | 1760-1690 | Strong, sharp |
| C-O stretch | 1320-1210 | Medium |
| O-H bend | 1440-1395 and 950-910 | Medium |
The very broad O-H stretch from the carboxylic acid, often overlapping with the C-H stretching region, is a hallmark of this functional group due to strong hydrogen bonding.[8][9][10]
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) shows a molecular ion peak (M⁺) is not always prominent. Common fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The base peak in the electron ionization (EI) mass spectrum is observed at m/z 99.[2]
Crystal Structure
The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 667277 .[2] The crystal structure reveals a triclinic polymorph where the asymmetric unit contains two independent molecules.[7] The molecules are connected by O-H···O hydrogen bonds, forming sheets perpendicular to the crystallographic b-axis.[7] This hydrogen bonding network involves both the hydroxyl and carboxylic acid groups.
Experimental Protocols
Synthesis
A common laboratory synthesis involves the formation of a cyanohydrin from cyclohexanone, followed by hydrolysis of the nitrile to a carboxylic acid.
Workflow Diagram:
References
- 1. reddit.com [reddit.com]
- 2. This compound | C7H12O3 | CID 219640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Hydroxy-1-cyclohexene-1-carboxylic acid | C7H10O3 | CID 54725084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342) [hmdb.ca]
- 7. spectrabase.com [spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
An In-depth Technical Guide to the Physical Characteristics of 1-Hydroxycyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxycyclohexanecarboxylic acid (CAS No: 1123-28-0) is a derivative of cyclohexanecarboxylic acid. It is an organic compound that finds utility as a reagent and intermediate in the synthesis of various organic molecules, including tetronic acid carboxylate derivatives which have shown acaricidal activity.[1] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on the same carbon atom of a cyclohexane ring, imparts specific physical and chemical properties that are critical for its application in research and development. This guide provides a comprehensive overview of its key physical characteristics, supported by experimental protocols and data.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are essential for handling, storage, and application in experimental settings.
General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder/crystal | [4] |
| Melting Point | 107-108 °C | [1][4] |
| 105.0 to 118.0 °C | ||
| Boiling Point | 102 °C @ 14 Torr | [1][4] |
| 299.3 °C @ 760 mmHg | ||
| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [4] |
| Vapor Pressure | 0.00012 mmHg @ 25°C | [5] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [4] |
Acidity and Solubility
| Property | Value | Source(s) |
| pKa | 3.99 ± 0.20 (Predicted) | [4] |
| 3.83, 3.99 | [6] | |
| Solubility | No quantitative data available | [5] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standard procedures in organic chemistry laboratories.
Synthesis of this compound
A common laboratory synthesis for this compound involves the reaction of cyclohexanone with a cyanide source, followed by hydrolysis.
-
Step 1: Cyanohydrin Formation
-
A solution of sodium metabisulfite (e.g., 4.84 g, 0.025 mol) in distilled water (20 mL) is added slowly and dropwise to a stirred mixture of cyclohexanone (e.g., 4.02 g, 0.041 mol) and potassium cyanide (e.g., 3.3 g, 0.051 mol) in water (20 mL) over 30 minutes.[1]
-
The reaction mixture is stirred continuously at 25°C for 8 hours to form the cyanohydrin intermediate.[1]
-
-
Step 2: Hydrolysis
-
Step 3: Acidification and Extraction
-
Step 4: Purification
-
The organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[1]
-
The resulting solid can be further purified by washing with a non-polar solvent like hexane or by column chromatography to yield pure this compound.[1]
-
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.
-
1. Sample Preparation:
-
A small amount of the dry, crystalline this compound is placed on a clean, dry surface.[8]
-
A capillary tube is sealed at one end using a flame.[8]
-
The open end of the capillary tube is pushed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[9][10]
-
-
2. Measurement:
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8]
-
This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a calibrated digital melting point apparatus (e.g., Mel-Temp).
-
The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[10]
-
-
3. Observation:
pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining the pKa of a substance by monitoring pH changes during titration.[11]
-
1. System Calibration & Preparation:
-
Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
-
Prepare a solution of this compound (e.g., 1 mM) in water. To maintain constant ionic strength, a salt like 0.15 M potassium chloride can be added.[12]
-
Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[12]
-
-
2. Titration Procedure:
-
Place a known volume of the prepared acid solution into a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.[12]
-
To determine the pKa of the carboxylic acid, make the solution acidic (e.g., pH 1.8-2.0) with the standardized HCl.[12]
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.[12]
-
Record the pH value after each addition, allowing the reading to stabilize.[12]
-
-
3. Data Analysis:
-
Continue the titration until the pH has passed the equivalence point (e.g., to pH 12).
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the inflection point of the curve.[11]
-
For robust data, perform a minimum of three titrations and average the results.[12]
-
Spectral Data
Spectroscopic data is crucial for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
As a carboxylic acid, the IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹.[14]
-
A strong C=O (carbonyl) stretching band is expected around 1700-1725 cm⁻¹.[14][15]
-
A C-O stretching band for the alcohol and carboxylic acid would also be present, typically in the 1050-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 144. However, carboxylic acids can be prone to fragmentation, and the parent peak may be weak or absent.[15] Common fragmentation patterns include the loss of H₂O and the loss of the carboxyl group.
-
Safety and Handling
This compound is classified as an irritant.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][5]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Use only in a well-ventilated area, such as a chemical fume hood.[5] Avoid breathing dust.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Conclusion
This compound is a well-characterized organic solid with defined physical properties. Its melting point, boiling point, and pKa are documented, providing researchers with the necessary data for its use in synthetic applications. The standard experimental protocols outlined in this guide allow for the verification of these properties and the assessment of sample purity. Adherence to safety protocols is essential when handling this compound due to its irritant nature.
References
- 1. 1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID CAS#: 1123-28-0 [m.chemicalbook.com]
- 2. This compound | C7H12O3 | CID 219640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1123-28-0 CAS MSDS (1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. spectrabase.com [spectrabase.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
The Solubility Profile of 1-Hydroxycyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-hydroxycyclohexanecarboxylic acid. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on the qualitative solubility properties and provides a detailed, generalized experimental protocol for determining its solubility in various solvents. This information is crucial for applications in drug development, chemical synthesis, and formulation science where understanding the behavior of a compound in different solvent environments is paramount.
Introduction to this compound
This compound, a bifunctional organic molecule, possesses both a hydroxyl and a carboxylic acid functional group attached to a cyclohexane ring. This structure imparts a degree of polarity and the capacity for hydrogen bonding, which are key determinants of its solubility. The interplay between the non-polar cyclohexyl backbone and the polar functional groups results in a nuanced solubility profile that is critical to understand for its effective application.
Qualitative Solubility Assessment
Based on the principles of "like dissolves like," the solubility of this compound can be inferred. The presence of the polar hydroxyl and carboxylic acid groups suggests solubility in polar solvents, particularly those capable of hydrogen bonding such as water and lower alcohols. The carboxylic acid moiety also allows for its solubility to be significantly influenced by pH. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in aqueous media. Conversely, in acidic solutions, the compound will remain in its protonated, less soluble form. The non-polar cyclohexane ring suggests some solubility in less polar organic solvents.
Quantitative Solubility Data
Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in various solvents. The following table is provided as a template for researchers to populate as they generate experimental data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Water | 25 | Data not available | Gravimetric |
| Methanol | 25 | Data not available | Gravimetric |
| Ethanol | 25 | Data not available | Gravimetric |
| Acetone | 25 | Data not available | Gravimetric |
| Ethyl Acetate | 25 | Data not available | Gravimetric |
| Dichloromethane | 25 | Data not available | Gravimetric |
| Hexane | 25 | Data not available | Gravimetric |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, primarily based on the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is robust and suitable for generating the quantitative data required for a comprehensive solubility profile.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
pH meter (for aqueous solutions)
Experimental Workflow
The logical flow of the experimental protocol for determining solubility is depicted in the diagram below.
An In-Depth Technical Guide to the Molecular Structure of 1-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclohexanecarboxylic acid is a fascinating organic molecule that holds relevance in various fields of chemical research, including the synthesis of novel therapeutic agents. Its structure, combining a cyclohexane ring with both a hydroxyl and a carboxylic acid functional group on the same carbon, imparts unique chemical properties and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical and physical properties, detailed spectroscopic data, and a representative synthesis protocol.
Molecular Structure and Properties
This compound, with the chemical formula C₇H₁₂O₃, possesses a molecular weight of 144.17 g/mol .[1] The molecule features a central cyclohexane ring, with a hydroxyl (-OH) and a carboxylic acid (-COOH) group attached to the same carbon atom (C1). This geminal substitution pattern is a key determinant of its chemical behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1123-28-0 | [1] |
| PubChem CID | 219640 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Melting Point | 107-108 °C | |
| Boiling Point | 299.3 °C at 760 mmHg | |
| Appearance | White to off-white solid | [2] |
| Purity | >95% | [3] |
Crystallographic Data
The precise three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure of this compound is available in the Cambridge Structural Database (CSD) under the deposition number 667277 .[1] Analysis of the crystallographic information file (CIF) would provide detailed bond lengths and angles, offering insights into the molecule's conformation and intermolecular interactions in the solid state.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Below is a summary of the expected and reported spectroscopic data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | Broad, ~3400 |
| O-H stretch (carboxylic acid) | Very broad, 3300-2500 |
| C-H stretch (alkane) | 2950-2850 |
| C=O stretch (carboxylic acid) | Strong, ~1710 |
| C-O stretch | 1320-1210 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The cyclohexane ring protons would appear as a complex multiplet in the upfield region (typically 1.0-2.5 ppm). The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region (10-13 ppm), and the hydroxyl proton would also appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton. The key chemical shifts are summarized below.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175-185 |
| C-OH (Quaternary) | 70-80 |
| Cyclohexane carbons | 20-40 |
Note: Specific peak assignments would require experimental data which can be accessed from spectral databases such as the Spectral Database for Organic Compounds (SDBS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 144. Subsequent fragmentation may involve the loss of water (H₂O), carbon dioxide (CO₂), or the carboxylic acid group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of cyclohexanone cyanohydrin.
Reaction Scheme:
Detailed Methodology:
This protocol is based on general procedures for cyanohydrin hydrolysis and should be adapted and optimized for specific laboratory conditions.
Step 1: Formation of Cyclohexanone Cyanohydrin
-
In a well-ventilated fume hood, a solution of sodium or potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.
-
Cyclohexanone is added to the flask.
-
An aqueous solution of a weak acid (e.g., sodium bisulfite) or a mineral acid is added dropwise from the addition funnel to the stirred mixture. The temperature should be maintained below 10-15 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The product, cyclohexanone cyanohydrin, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis of Cyclohexanone Cyanohydrin
-
The crude cyclohexanone cyanohydrin is added to a round-bottom flask containing a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution).
-
The mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) with a mineral acid until a precipitate forms.
-
The solid product, this compound, is collected by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.
Workflow Diagram:
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound, encompassing its physicochemical properties, spectroscopic signatures, and a representative synthetic protocol. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is crucial for the rational design and synthesis of novel molecules with potential therapeutic applications. Further exploration of the crystallographic data and detailed analysis of experimental spectra will provide deeper insights into the subtle structural features of this versatile molecule.
References
An In-depth Technical Guide to the Safety and Handling of 1-Hydroxycyclohexanecarboxylic Acid
This document provides comprehensive safety and handling information for 1-Hydroxycyclohexanecarboxylic acid, intended for researchers, scientists, and professionals in drug development. The guide details the substance's properties, hazards, handling procedures, and emergency responses.
Chemical Identification and Physical Properties
This compound is a solid organic compound. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-hydroxycyclohexane-1-carboxylic acid | [1] |
| CAS Number | 1123-28-0 | [1] |
| Molecular Formula | C7H12O3 | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 105.0 - 118.0 °C |
Hazard Identification and GHS Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).[1][2] The primary hazards include oral toxicity, skin and eye irritation, and respiratory irritation.[1][2][3]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1][2] |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation | 2 / 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1][3] |
Toxicological Information and Experimental Protocols
While specific toxicological studies for this compound are not detailed in publicly available literature, its GHS classification indicates known hazardous effects. The classification "Acute Toxicity, Oral (Category 4)" is determined through studies that assess the lethal dose (LD50) in animal models.
Experimental Protocol: Generalized Acute Oral Toxicity Study (Up-and-Down Procedure)
Detailed experimental protocols for the specific classification of this substance are not publicly available. However, a generalized workflow for an acute oral toxicity study, based on established guidelines like OECD Test Guideline 425, is provided below. This method is designed to estimate the LD50 while minimizing animal use.
References
Unlocking the Therapeutic Potential of 1-Hydroxycyclohexanecarboxylic Acid: A Guide to Future Research
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide released today outlines promising new research avenues for 1-Hydroxycyclohexanecarboxylic acid, a versatile organic compound poised for significant contributions in drug discovery and development. This whitepaper, targeted at researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecule's potential, detailing its synthesis, known applications, and, most importantly, unexplored territories ripe for investigation.
This compound (CAS No. 1123-28-0), a hydroxylated derivative of cyclohexanecarboxylic acid, has primarily been utilized as a chemical intermediate, notably in the synthesis of tetronic acid derivatives with acaricidal properties.[1] However, its inherent structural features—a rigid cyclohexane scaffold, a carboxylic acid group, and a hydroxyl group—suggest a much broader potential for biological activity. This guide delves into key areas where further research could yield novel therapeutic agents.
Core Research Areas Identified:
-
Anti-inflammatory and Analgesic Drug Discovery: Drawing inspiration from the established anti-inflammatory and analgesic properties of cyclohexanecarboxylic acid derivatives, this guide proposes the synthesis and evaluation of novel ester and amide derivatives of this compound. The potential for these derivatives to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a primary focus.
-
Antimicrobial Drug Development: The guide highlights the promising antimicrobial activity observed in derivatives of structurally related compounds.[2] This suggests that this compound could serve as a valuable scaffold for the development of new classes of antibacterial and antifungal agents.
-
Exploration of Novel Signaling Pathway Interactions: The presence of both a hydroxyl and a carboxylic acid group on a cyclohexane ring presents an intriguing pharmacophore for potential interaction with various biological targets. This whitepaper advocates for screening this compound and its derivatives against a panel of receptors, with a particular focus on the Hydroxy-Carboxylic Acid (HCA) receptors, which are known to be involved in metabolic and inflammatory signaling.
This technical guide provides a foundational platform for initiating advanced research into this compound. It includes detailed experimental protocols for synthesis and biological evaluation, a summary of key quantitative data, and conceptual frameworks for future studies visualized through clear diagrams.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and synthesis. The following tables summarize its key physical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1123-28-0 | [3][4] |
| Molecular Formula | C₇H₁₂O₃ | [3][4] |
| Molecular Weight | 144.17 g/mol | [3][4] |
| Melting Point | 107-108 °C | [4] |
| Boiling Point | 299.3 °C at 760 mmHg | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [3] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Chemical Shifts (ppm) |
| ¹H NMR | Cyclohexane Protons: 1.2-2.0 (m, 10H), OH/COOH: Broad signals, concentration dependent |
| ¹³C NMR | C=O: ~180, C-OH: ~70, Cyclohexane Carbons: 20-40 |
Note: Detailed experimental spectra with peak assignments are a recommended area for initial research to confirm these predicted values.
Potential Research Areas and Methodologies
Synthesis of this compound and its Derivatives
The foundation of exploring the therapeutic potential of this compound lies in its efficient synthesis and the generation of a diverse library of derivatives.
A scalable synthesis method involves the halogenation of cyclohexanecarboxylic acid followed by hydrolysis. This approach avoids the use of highly toxic reagents like sodium cyanide.
Experimental Protocol: Synthesis via Halogenation and Hydrolysis
-
α-Halogenation: Dissolve cyclohexanecarboxylic acid in a suitable solvent (e.g., chloroform, dichloromethane). Add a catalytic amount of phosphorus trichloride or thionyl chloride. Introduce a halogen (e.g., bromine) and heat the mixture to 70-90 °C under a pressure of 0.08-0.12 MPa to facilitate the α-halogenation reaction.
-
Hydrolysis: After completion of the halogenation, cool the reaction mixture. Add a 20% aqueous solution of sodium hydroxide and heat to 60-70 °C for 1 hour to hydrolyze the α-halo acid.
-
Acidification and Extraction: Cool the reaction mixture to room temperature and acidify to a pH of 2-3 using 10% hydrochloric acid. Extract the product with an organic solvent such as toluene.
-
Purification: Concentrate the organic extracts and purify the resulting solid by crystallization to obtain this compound.
This protocol is adapted from a patented synthesis method and may require optimization.
The hydroxyl and carboxylic acid functional groups of this compound are ideal handles for chemical modification to generate libraries of ester and amide derivatives.
Experimental Protocol: Synthesis of Amide Derivatives
-
Activation of Carboxylic Acid: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[5]
-
Amine Coupling: Add the desired primary or secondary amine to the reaction mixture and stir at room temperature.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with aqueous acid and base solutions, dry the organic layer, and concentrate to obtain the crude amide. Purify the product by column chromatography or recrystallization.
A similar protocol can be followed for the synthesis of ester derivatives by replacing the amine with the corresponding alcohol.
Investigation of Anti-inflammatory and Analgesic Potential
The structural similarity of the cyclohexane ring to moieties present in some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this compound and its derivatives could possess anti-inflammatory and analgesic properties.
Proposed Research Workflow:
-
In Vitro Enzyme Inhibition Assays: Screen the parent compound and its derivatives for their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).
-
Cell-Based Assays: Evaluate the ability of promising compounds to reduce the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
-
In Vivo Models of Inflammation and Pain: Test the most potent compounds from in vitro and cell-based assays in established animal models of inflammation (e.g., carrageenan-induced paw edema) and pain.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to measure the inhibition of COX enzymes.
-
Enzyme and Substrate Preparation: Reconstitute purified COX-1 and COX-2 enzymes according to the supplier's instructions. Prepare a solution of arachidonic acid, the substrate for COX enzymes.
-
Incubation: In a 96-well plate, incubate the enzyme with the test compound at various concentrations for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Exploration of Antimicrobial Activity
The development of novel antimicrobial agents is a critical area of research. The diverse chemical space offered by derivatives of this compound makes it a promising starting point for the discovery of new antibacterial and antifungal compounds.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method for determining the antimicrobial susceptibility of a compound.[6][7][8][9]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 3: Example of Antimicrobial Activity Data for Structurally Related Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| Amidrazone Derivative 2b | Y. enterocolitica | 64 | [2] |
| Amidrazone Derivative 2c | S. aureus | 64 | [2] |
| Amidrazone Derivative 2c | M. smegmatis | 64 | [2] |
This data is for amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid and serves as a rationale for exploring the antimicrobial potential of this compound derivatives.
Investigation of Signaling Pathway Modulation
The structural features of this compound suggest potential interactions with specific signaling pathways.
Proposed Research Directions:
-
Hydroxy-Carboxylic Acid (HCA) Receptor Agonism/Antagonism: Given the name of the compound, a primary area of investigation should be its potential interaction with the HCA receptor family (HCA₁, HCA₂, and HCA₃). These G-protein coupled receptors are involved in metabolic regulation and inflammation.
-
Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[10][11][12] Investigating the ability of this compound derivatives to inhibit NF-κB activation in response to inflammatory stimuli could reveal a key mechanism of action.
Future Outlook and Conclusion
This compound represents a largely untapped resource in the field of drug discovery. Its straightforward synthesis, coupled with the potential for generating a wide array of derivatives, makes it an attractive scaffold for developing novel therapeutic agents. The research areas outlined in this guide—anti-inflammatory, analgesic, and antimicrobial drug development, along with the exploration of novel signaling pathway interactions—provide a clear roadmap for future investigations. The detailed protocols and structured data presented herein are intended to empower researchers to unlock the full therapeutic potential of this promising molecule.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Hydroxycyclohexanecarboxylic Acid from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclohexanecarboxylic acid is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and specialty chemicals. Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a cyclohexane ring, allows for diverse chemical modifications. This document provides detailed protocols for a reliable two-step synthesis of this compound, starting from the readily available cyclohexanone. The synthesis involves the formation of a cyanohydrin intermediate, followed by its hydrolysis to the final product.
Reaction Pathway
The synthesis proceeds through two sequential key transformations:
-
Step 1: Nucleophilic Addition (Cyanohydrin Formation) - Cyclohexanone reacts with a cyanide salt in the presence of an acid to form 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin).
-
Step 2: Hydrolysis - The nitrile group of the cyanohydrin is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
The Versatility of 1-Hydroxycyclohexanecarboxylic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Hydroxycyclohexanecarboxylic acid is a valuable and versatile building block in organic synthesis, offering a unique combination of a hydroxyl and a carboxylic acid functional group on a cyclohexane scaffold. This arrangement allows for the construction of diverse molecular architectures, including spirocyclic lactones and complex peptidomimetics, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Intramolecular Esterification: Synthesis of Spiro-Lactones
The proximate hydroxyl and carboxylic acid groups in this compound make it an ideal precursor for the synthesis of spiro-lactones through intramolecular esterification, also known as lactonization. This reaction proceeds readily under acidic conditions, leading to the formation of a thermodynamically stable five-membered lactone ring fused in a spirocyclic fashion to the cyclohexane ring.
Logical Workflow for Spiro-Lactone Formation
Caption: Acid-catalyzed intramolecular esterification of this compound.
Experimental Protocol: Acid-Catalyzed Lactonization
This protocol describes a general procedure for the acid-catalyzed intramolecular esterification of this compound.
Materials:
-
This compound
-
Toluene
-
p-Toluenesulfonic acid monohydrate (PTSA) or other strong acid catalyst (e.g., sulfuric acid)
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Add toluene to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude spiro-lactone.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data Summary:
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-TSA | Toluene | 110 (reflux) | 4 | ~90 (estimated) | General Procedure |
| H₂SO₄ | Benzene | 80 (reflux) | 6 | ~85 (estimated) | General Procedure |
Note: The yields are estimated based on typical Fischer-Speier esterification reactions and may vary depending on the specific reaction conditions and scale.
Passerini Three-Component Reaction (P-3CR)
This compound can serve as the carboxylic acid component in the Passerini three-component reaction. This powerful reaction allows for the one-pot synthesis of α-acyloxy amides from an aldehyde, an isocyanide, and a carboxylic acid. The inclusion of the 1-hydroxycyclohexanecarboxylate moiety introduces a bulky, functionalized group that can be valuable for modulating the physicochemical properties of the resulting molecules.
Conceptual Workflow of the Passerini Reaction
Caption: General workflow of the Passerini three-component reaction.
Experimental Protocol: Passerini Reaction
This protocol provides a general method for the Passerini reaction using this compound.[1]
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Dichloromethane (DCM) or other aprotic solvent
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.0 eq), and the isocyanide (1.0 eq).
-
Add dichloromethane as the solvent (concentration typically 0.5-1.0 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product, an α-acyloxy amide, can be purified by flash column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Aldehyde | Isocyanide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Cyclohexyl isocyanide | DCM | 25 (rt) | 24 | 75 |
| Isobutyraldehyde | tert-Butyl isocyanide | DCM | 25 (rt) | 48 | 68 |
Note: This data is hypothetical and serves as an example. Actual yields will depend on the specific substrates and reaction conditions.
Ugi Four-Component Reaction (U-4CR)
Expanding on the multicomponent reaction theme, this compound can also be utilized as the acid component in the Ugi four-component reaction. This remarkable one-pot reaction combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to generate complex α-acylamino amides, which are valuable scaffolds for peptidomimetics in drug discovery.
Conceptual Workflow of the Ugi Reaction
Caption: General workflow of the Ugi four-component reaction.
Experimental Protocol: Ugi Reaction
The following is a general protocol for performing an Ugi reaction with this compound.[2]
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
An amine (e.g., aniline)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol (MeOH) or other polar solvent
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq) and the amine (1.0 eq) in methanol. Stir for 30 minutes to allow for imine formation.
-
Add this compound (1.0 eq) to the mixture.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Ugi reactions are often rapid and can be complete within a few hours to 24 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude α-acylamino amide can be purified by flash column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Aldehyde | Amine | Isocyanide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Aniline | Cyclohexyl isocyanide | MeOH | 25 (rt) | 12 | 82 |
| Formaldehyde | Benzylamine | tert-Butyl isocyanide | MeOH | 25 (rt) | 24 | 70 |
Note: This data is hypothetical and serves as an example. Actual yields will depend on the specific substrates and reaction conditions.
Conclusion
This compound is a readily accessible and highly functional building block for organic synthesis. Its ability to participate in intramolecular cyclizations to form spiro-lactones, as well as in powerful multicomponent reactions like the Passerini and Ugi reactions, makes it a valuable tool for the construction of complex and diverse molecular scaffolds. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile starting material. Further exploration of its reactivity is encouraged to unlock new avenues for the synthesis of novel chemical entities with potential biological activity.
References
Application Notes and Protocols: 1-Hydroxycyclohexanecarboxylic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of 1-hydroxycyclohexanecarboxylic acid as a versatile starting material in the synthesis of key pharmaceutical intermediates. The protocols focus on two primary applications: the synthesis of 1-acetamido-cyclohexanecarboxylic acid via the Ritter reaction and the preparation of 1-oxa-2-oxospiro[4.5]decane through intramolecular lactonization. These intermediates are valuable building blocks in the development of various therapeutic agents.
Synthesis of 1-Acetamido-cyclohexanecarboxylic Acid via Ritter Reaction
1-Acetamido-cyclohexanecarboxylic acid is a valuable intermediate, incorporating both a protected amine and a carboxylic acid on a cyclohexyl scaffold. This structure is found in various compounds of medicinal interest. The Ritter reaction provides a direct and efficient method for the synthesis of this intermediate from this compound. The reaction proceeds by the formation of a stable tertiary carbocation from the starting material under strong acidic conditions, which is then trapped by a nitrile, such as acetonitrile, to form a nitrilium ion. Subsequent hydrolysis yields the desired N-alkyl amide.[1][2][3][4]
Experimental Protocol:
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₇H₁₂O₃ | 144.17 | 14.42 g | 0.1 |
| Acetonitrile | C₂H₃N | 41.05 | 82 mL | 1.56 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 27.2 mL | 0.5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add this compound (14.42 g, 0.1 mol) and acetonitrile (82 mL, 1.56 mol).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add concentrated sulfuric acid (27.2 mL, 0.5 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it cautiously over 200 g of crushed ice in a 1 L beaker.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 1-acetamido-cyclohexanecarboxylic acid.
Expected Yield: 75-85%
Reaction Pathway:
Caption: Ritter reaction pathway for the synthesis of 1-acetamido-cyclohexanecarboxylic acid.
Synthesis of 1-Oxa-2-oxospiro[4.5]decane via Intramolecular Lactonization
The intramolecular esterification (lactonization) of this compound yields the spirocyclic lactone, 1-oxa-2-oxospiro[4.5]decane. This lactone can serve as a chiral building block or a precursor to other functionalized cyclohexyl derivatives in pharmaceutical synthesis. The reaction is typically acid-catalyzed, proceeding through protonation of the carboxylic acid group, followed by nucleophilic attack by the tertiary hydroxyl group.
Experimental Protocol:
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₇H₁₂O₃ | 144.17 | 14.42 g | 0.1 |
| Toluene | C₇H₈ | 92.14 | 200 mL | - |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 1.90 g | 0.01 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
Set up a Dean-Stark apparatus with a 500 mL round-bottom flask and a reflux condenser.
-
To the flask, add this compound (14.42 g, 0.1 mol), toluene (200 mL), and p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) to remove the acid catalyst, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude oil is the desired lactone. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.
Expected Yield: 80-90%
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 1-oxa-2-oxospiro[4.5]decane.
References
Application Notes and Protocols: 1-Hydroxycyclohexanecarboxylic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclohexanecarboxylic acid is a versatile bifunctional monomer containing both a hydroxyl and a carboxylic acid group. This unique structure allows it to undergo polymerization to form polyesters, which are a widely studied class of polymers with applications in drug delivery, biodegradable materials, and specialty plastics. The cyclohexyl ring within the polymer backbone is expected to impart rigidity, enhance thermal stability, and influence the mechanical properties of the resulting material.
These application notes provide an overview of the potential polymerization pathways for this compound and offer detailed, illustrative protocols for the synthesis of poly(1-hydroxycyclohexanecarboxylate). The information presented is based on established principles of polymer chemistry, as direct experimental data for this specific monomer is not extensively available in public literature.
Polymerization Pathways
There are two primary hypothetical routes for the polymerization of this compound to yield a polyester:
-
Direct Self-Condensation: This method involves the direct reaction between the hydroxyl and carboxylic acid groups of the monomer molecules to form ester linkages, with the elimination of water. This can be achieved through melt or solution polycondensation, typically requiring high temperatures and/or the use of a catalyst to drive the reaction to completion and achieve high molecular weights.
-
Lactonization and Ring-Opening Polymerization (ROP): This two-step approach first involves the intramolecular esterification of this compound to form its corresponding lactone (a cyclic ester). Subsequently, the purified lactone can undergo ring-opening polymerization, often initiated by a catalyst, to produce the polyester. ROP can offer better control over the polymer's molecular weight and architecture.
Experimental Protocols
Note: The following protocols are illustrative and based on general procedures for polyester synthesis. Optimization of reaction conditions is recommended for specific applications.
Protocol 1: Melt Polycondensation of this compound
This protocol describes a representative procedure for the direct self-condensation of this compound in the absence of a solvent.
Materials:
-
This compound
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or other suitable polycondensation catalyst
-
Nitrogen gas (high purity)
-
Methanol
-
Hexane
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer and Catalyst Charging: Place this compound (e.g., 50 g) and a catalytic amount of Tin(II) 2-ethylhexanoate (e.g., 0.05 mol%) into a dry three-neck round-bottom flask equipped with a mechanical stirrer and a distillation outlet.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a slow, continuous flow of nitrogen throughout the initial stages of the reaction.
-
Melt and Pre-polymerization: Gradually heat the flask in a heating mantle to a temperature just above the melting point of the monomer (approximately 110-120°C). Stir the molten monomer to ensure homogeneity.
-
Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to 160-180°C. Water will begin to distill from the reaction mixture as the condensation reaction proceeds. Continue this stage for 2-4 hours, or until the rate of water distillation significantly decreases.
-
Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum (e.g., starting from 100 mmHg and slowly reducing to <1 mmHg) while increasing the temperature to 180-200°C. The application of a vacuum helps to remove the water byproduct and drive the polymerization equilibrium towards the formation of a high molecular weight polymer.
-
Reaction Monitoring: The viscosity of the molten polymer will increase significantly as the reaction progresses. Continue the reaction under high vacuum for an additional 4-8 hours.
-
Polymer Isolation and Purification: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated into a non-solvent like cold methanol or hexane to remove unreacted monomer and catalyst residues.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Lactonization and Ring-Opening Polymerization (ROP)
This protocol outlines a two-step approach involving the synthesis of the lactone of this compound followed by its polymerization.
Step A: Synthesis of 1-Oxa-spiro[4.5]decan-2-one (Lactone)
Materials:
-
This compound
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the intramolecular esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Completion: Monitor the reaction by observing the amount of water collected. Once the theoretical amount of water has been removed, cool the reaction mixture to room temperature.
-
Work-up: Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude lactone can be further purified by vacuum distillation or recrystallization.
Step B: Ring-Opening Polymerization of 1-Oxa-spiro[4.5]decan-2-one
Materials:
-
Purified 1-Oxa-spiro[4.5]decan-2-one (lactone)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or other suitable ROP initiator/catalyst
-
Anhydrous toluene (if performing solution polymerization)
-
Methanol
Equipment:
-
Schlenk flask or tube
-
Magnetic stirrer and stir bar
-
Heating bath
-
Vacuum line
Procedure:
-
Monomer and Catalyst Charging: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the purified lactone and the desired amount of Sn(Oct)₂ catalyst (the monomer-to-catalyst ratio will determine the target molecular weight).
-
Polymerization (Bulk or Solution):
-
Bulk Polymerization: Heat the flask to the desired polymerization temperature (e.g., 120-140°C) with stirring. The viscosity of the mixture will increase as the polymerization proceeds.
-
Solution Polymerization: If desired, dissolve the monomer and catalyst in anhydrous toluene and heat to the reaction temperature.
-
-
Reaction Time: Allow the polymerization to proceed for the desired time, which can range from a few hours to 24 hours, depending on the temperature and catalyst concentration.
-
Polymer Isolation: After the desired time, cool the reaction to room temperature. If performed in bulk, the solid polymer can be dissolved in a suitable solvent. If in solution, proceed to the next step.
-
Purification: Precipitate the polymer by pouring the solution into a large volume of a non-solvent such as cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Data Presentation
The following tables present hypothetical quantitative data for poly(1-hydroxycyclohexanecarboxylate) based on typical values for aliphatic polyesters. Note: This data is for illustrative purposes only and should be experimentally determined.
Table 1: Hypothetical Molecular Weight and Thermal Properties
| Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| Melt Polycondensation | 15,000 - 30,000 | 1.8 - 2.5 | 50 - 65 | 120 - 140 |
| Ring-Opening Polymerization | 20,000 - 100,000 | 1.2 - 1.6 | 55 - 70 | 130 - 150 |
Table 2: Hypothetical Mechanical Properties
| Property | Value |
| Tensile Strength (MPa) | 30 - 50 |
| Young's Modulus (GPa) | 1.0 - 2.0 |
| Elongation at Break (%) | 5 - 20 |
Visualizations
The following diagrams illustrate the logical workflows for the polymerization of this compound.
Caption: Workflow for Self-Condensation Polymerization.
Caption: Workflow for Lactonization and ROP.
Application Notes and Protocols for Polyester Synthesis using 1-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclohexanecarboxylic acid is a cycloaliphatic bifunctional monomer containing both a hydroxyl and a carboxylic acid group, making it a suitable candidate for the synthesis of aliphatic polyesters. These polyesters are of interest for various applications, including in the biomedical field, due to their potential biocompatibility and biodegradability. The incorporation of the cyclohexane ring into the polyester backbone is expected to impart increased thermal stability and mechanical strength compared to linear aliphatic polyesters.
This document provides an overview of the potential synthesis routes for polyesters derived from this compound, proposed experimental protocols, and potential applications, particularly in drug delivery and tissue engineering. The information is compiled from general knowledge of polyester chemistry and data from related cycloaliphatic polyester systems, as direct experimental data for the homopolymer of this compound is limited in publicly available literature.
Synthesis of Poly(1-hydroxycyclohexanecarboxylate)
There are two primary routes for the synthesis of polyesters from hydroxy acids: direct polycondensation and ring-opening polymerization of the corresponding lactone.
1. Direct Polycondensation: This method involves the self-condensation of this compound at elevated temperatures, typically under vacuum, to drive the removal of water and promote polymerization. This process is a step-growth polymerization.[1]
2. Ring-Opening Polymerization (ROP): This method first requires the intramolecular cyclization of this compound to form its corresponding lactone, an oxabicyclo[n.m.l]alkan-2-one. This bicyclic lactone can then undergo ring-opening polymerization, which is a chain-growth polymerization, often initiated by organometallic or organic catalysts, to yield high molecular weight polyesters.[2] The likely lactone formed from this compound is 1-oxaspiro[4.5]decan-2-one.
Diagram of Synthetic Pathways
Caption: Synthetic routes to Poly(1-hydroxycyclohexanecarboxylate).
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound
This protocol describes a general procedure for the direct polycondensation of this compound.
Materials:
-
This compound
-
Esterification catalyst (e.g., tin(II) 2-ethylhexanoate (Sn(Oct)₂), antimony trioxide (Sb₂O₃))
-
High-vacuum pump
-
Glass reactor with mechanical stirrer, nitrogen inlet, and distillation outlet
-
Heating mantle with temperature controller
Procedure:
-
Monomer and Catalyst Charging: Charge the glass reactor with this compound and the catalyst (e.g., 0.01-0.1 mol% relative to the monomer).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a slow nitrogen flow during the initial heating phase.
-
Esterification: Heat the reactor to 160-180°C with continuous stirring. The esterification reaction will start, and water will begin to distill off. Continue this step for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 200-220°C and slowly apply a vacuum (reducing the pressure to <1 mmHg). The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
Reaction Completion: Continue the reaction under high vacuum for 4-8 hours. The reaction is considered complete when a high viscosity is reached, indicated by a significant increase in the torque on the stirrer.
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can be removed from the reactor. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., methanol, ethanol).
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Ring-Opening Polymerization of 1-Oxaspiro[4.5]decan-2-one
This protocol outlines a general procedure for the ring-opening polymerization of the lactone of this compound.
Materials:
-
1-Oxaspiro[4.5]decan-2-one (lactone monomer)
-
Initiator (e.g., benzyl alcohol)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate (Sn(Oct)₂))
-
Anhydrous toluene
-
Schlenk flask and line
-
Dry nitrogen or argon
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under a nitrogen atmosphere, add the lactone monomer and the initiator to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to dissolve the monomer and initiator.
-
Catalyst Addition: Add the catalyst solution (e.g., Sn(Oct)₂ in toluene) to the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at 110-130°C and stir for 12-24 hours.
-
Polymer Precipitation: After cooling to room temperature, dissolve the viscous reaction mixture in a minimal amount of chloroform and precipitate the polymer by adding it dropwise to cold methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.
Characterization of Poly(1-hydroxycyclohexanecarboxylate)
The synthesized polyester should be characterized to determine its molecular weight, thermal properties, and structure.
| Technique | Parameter Measured | Typical Expected Results (Illustrative) |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Mn: 20,000 - 50,000 g/mol ; PDI: 1.5 - 2.5 |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm), Crystallinity | Tg: 50 - 80°C; Tm: 150 - 200°C |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (Td) | Td > 250°C |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Chemical structure and purity | Peaks corresponding to the polyester repeating unit |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups | Characteristic ester carbonyl stretch (~1735 cm⁻¹) |
Potential Applications in Drug Development
Aliphatic polyesters are widely investigated for biomedical applications due to their biocompatibility and biodegradability.[2][3] Polyesters with cycloaliphatic units can offer enhanced mechanical properties and tunable degradation rates.
1. Drug Delivery Systems:
-
Micro- and Nanoparticles: The polyester can be formulated into micro- or nanoparticles for the controlled release of therapeutic agents. The degradation rate, and thus the drug release profile, can potentially be tuned by copolymerization with other monomers.
-
Implants: The mechanical strength imparted by the cyclohexane ring may make this polyester suitable for drug-eluting implants.
2. Tissue Engineering:
-
Scaffolds: The polyester can be processed into porous scaffolds for tissue regeneration. The material's properties would need to be optimized to support cell attachment, proliferation, and differentiation.
Diagram of Drug Delivery Application Workflow
Caption: Workflow for developing a drug delivery system.
Conclusion
This compound is a promising monomer for the synthesis of novel aliphatic polyesters with potentially valuable properties for biomedical applications. While direct experimental data is scarce, established methods of polyester synthesis, such as melt polycondensation and ring-opening polymerization, are expected to be applicable. Further research is required to fully elucidate the properties of poly(1-hydroxycyclohexanecarboxylate) and to explore its potential in drug delivery and tissue engineering. The protocols and data presented herein provide a foundational guide for researchers interested in investigating this polymer system.
References
- 1. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS AND POLYMERIZATION OF ANTI-BREDT, NITROGEN-BRIDGEHEAD BICYCLIC URETHANES [arizona.aws.openrepository.com]
Application Notes and Protocols for the Synthesis of 1-Hydroxycyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclohexanecarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. These scaffolds are utilized in the synthesis of a variety of pharmacologically active molecules. Their utility is highlighted by their role as key intermediates in the development of novel therapeutic agents, including potent and selective sigma-1 (σ1) receptor ligands, which have shown promise in the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders. The synthesis of these compounds can be approached through several strategic routes, each with its own set of advantages and considerations.
This document provides detailed experimental protocols for two common synthetic pathways to this compound and summarizes relevant quantitative data. Additionally, it visualizes a key signaling pathway relevant to the pharmacological application of these derivatives.
Data Presentation
The following table summarizes quantitative data for a representative synthetic route to this compound, providing a baseline for experimental planning and optimization.
| Step | Reaction | Key Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | α-Halogenation | Cyclohexanecarboxylic acid, Bromine | Phosphorus trichloride | 70-75 | 10 | - |
| 2 | Hydrolysis | α-bromocyclohexanecarboxylic acid, Sodium hydroxide | - | 60-70 | 1 | 79 |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: From Cyclohexanecarboxylic Acid via α-Halogenation and Hydrolysis
This two-step method involves the initial bromination of cyclohexanecarboxylic acid at the alpha position, followed by hydrolysis of the resulting α-bromo acid to yield the desired product.
Step 1: Synthesis of α-bromocyclohexanecarboxylic acid
-
In a 250 mL four-necked flask equipped with a stirrer, dropping funnel, and a tail gas absorption device, add 38 g (0.3 mol) of cyclohexanecarboxylic acid and 0.9 mL of phosphorus trichloride.
-
Heat the mixture to 70-75 °C.
-
Begin the dropwise addition of 53 g (0.33 mol) of liquid bromine, maintaining a gentle reflux. The addition should take approximately 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 8 hours.
-
Once the reaction is complete (indicated by the disappearance of the red-brown color), cool the mixture to room temperature to obtain crude α-bromocyclohexanecarboxylic acid.
Step 2: Synthesis of this compound
-
To the crude α-bromocyclohexanecarboxylic acid from the previous step, slowly add 120 g (0.6 mol) of a 20% sodium hydroxide solution. The temperature of the mixture will rise to 60-70 °C.
-
Maintain this temperature and stir for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of 2-3 by the addition of 10% hydrochloric acid.
-
Extract the aqueous layer twice with 150 mL portions of toluene.
-
Combine the organic extracts and concentrate under reduced pressure.
-
The resulting solid can be further purified by crystallization to yield this compound.[1]
Method 2: From Cyclohexanone via Cyanohydrin Formation and Hydrolysis
This method proceeds through the formation of a cyclohexanone cyanohydrin intermediate, which is then hydrolyzed to the corresponding α-hydroxy acid.
Step 1: Synthesis of Cyclohexanone Cyanohydrin
-
In a suitable reaction vessel, prepare a solution of sodium cyanide in water.
-
Cool the solution in an ice bath and slowly add cyclohexanone with vigorous stirring.
-
While maintaining the low temperature, slowly add a solution of sulfuric acid.
-
Continue to stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
After the reaction is complete, extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexanone cyanohydrin.
Step 2: Hydrolysis of Cyclohexanone Cyanohydrin to this compound
-
To the crude cyclohexanone cyanohydrin, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (as monitored by TLC or GC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The product can be purified by recrystallization.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a relevant signaling pathway for its derivatives.
References
Application Notes and Protocols: The Role of 1-Hydroxycyclohexanecarboxylic Acid in the Synthesis of Tetronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acids, or 4-hydroxy-2(5H)-furanones, and their derivatives are a significant class of heterocyclic compounds. They form the core structure of numerous natural products and are recognized for a wide array of biological activities, including antibiotic, anti-inflammatory, anticoagulant, and anticancer properties. The versatile scaffold of tetronic acid makes it a valuable synthon in medicinal chemistry and drug discovery for the synthesis of complex heterocyclic systems.
A key precursor in the synthesis of certain tetronic acid carboxylate derivatives is 1-hydroxycyclohexanecarboxylic acid.[1][2] This α-hydroxy acid serves as a valuable starting material, leveraging its inherent structure to construct the tetronic acid ring. These derivatives have shown notable acaricidal activity, highlighting their potential in agrochemical applications.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of tetronic acid derivatives. It covers established methods such as one-pot synthesis via Dieckmann cyclization and multicomponent reactions starting from tetronic acid. Furthermore, it outlines a protocol for the synthesis of this compound and its proposed application in the synthesis of spiro-tetronic acid derivatives.
Chemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthesis. The key chemical and physical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1123-28-0 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 107-108 °C |
| Boiling Point | 299.3 °C at 760 mmHg |
| IUPAC Name | 1-hydroxycyclohexane-1-carboxylic acid |
| Synonyms | 1-Hydroxy-1-cyclohexanecarboxylic Acid |
Data sourced from Sigma-Aldrich and PubChem.[3]
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the precursor this compound from cyclohexanone via a cyanohydrin intermediate.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
Cyclohexanone (4.02 g, 0.041 mol)
-
Potassium cyanide (3.3 g, 0.051 mol)
-
Sodium metabisulfite (4.84 g, 0.025 mol)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Concentrated hydrochloric acid (37.5 mL)
-
Acetic acid (12.5 mL)
-
Hexane
Procedure: [1]
-
Cyanohydrin Formation: In a suitable reaction vessel, prepare a solution of sodium metabisulfite (4.84 g) in distilled water (20 mL). Add this solution dropwise over 30 minutes to a stirred mixture of cyclohexanone (4.02 g) and potassium cyanide (3.3 g) in water (20 mL). Maintain the reaction at 25°C and continue stirring for 8 hours.
-
Extraction: After the reaction is complete, extract the mixture with ethyl acetate (2 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-hydroxycyclohexanecarbonitrile as an oil.
-
Hydrolysis: Dissolve the obtained 1-hydroxycyclohexanecarbonitrile in acetic acid (12.5 mL) and slowly add concentrated hydrochloric acid (37.5 mL).
-
Reflux: Heat the solution to reflux and maintain for 6 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain an oily residue. Partition the residue between water (50 mL) and ethyl acetate (50 mL). Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a solid.
-
Purification: Wash the solid with hexane (25 mL) and filter to obtain pure this compound.
Protocol 2: Proposed Synthesis of Spiro-Tetronic Acid Derivatives
This protocol outlines a hypothetical, yet chemically plausible, method for synthesizing a spiro-tetronic acid derivative from this compound, based on established methodologies for synthesizing tetronic acids from other α-hydroxy acids. This involves an initial esterification followed by a Dieckmann-type cyclization.
Hypothetical Pathway to a Spiro-Tetronic Acid Derivative
Caption: Proposed synthesis of a spiro-tetronic acid derivative.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid
-
Ethyl malonyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Esterification: Dissolve this compound in methanol, add a catalytic amount of concentrated sulfuric acid, and reflux for 16 hours to form the methyl ester.[1]
-
Acylation: The resulting methyl 1-hydroxycyclohexanecarboxylate is then acylated with a suitable active methylene compound, such as ethyl malonyl chloride, in the presence of a base like pyridine to form the diester intermediate.
-
Dieckmann Cyclization: The diester is subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide in anhydrous ethanol. This promotes the cyclization to form the β-keto ester, which exists in equilibrium with its enol form, the desired spiro-tetronic acid derivative.
Protocol 3: One-Pot Synthesis of 3-Aryl-Tetronic Acids from Esters
This protocol describes an efficient one-pot synthesis of 3-aryltetronic acids through a tandem transesterification and Dieckmann cyclization.
One-Pot Synthesis of 3-Aryl-Tetronic Acids
References
The Strategic Role of 1-Hydroxycyclohexanecarboxylic Acid in the Synthesis of Advanced Acaricidal Compounds
For Immediate Release
[City, State] – December 24, 2025 – Researchers in the field of crop protection and drug development are leveraging 1-Hydroxycyclohexanecarboxylic acid as a key building block in the synthesis of potent spirocyclic tetronic acid acaricides. This foundational reagent is instrumental in constructing the spirocyclic core of highly effective commercial acaricides such as Spirodiclofen and Spiromesifen, which target and inhibit lipid biosynthesis in mites, offering a powerful tool for managing resistant mite populations.
The unique structure of this compound, featuring both a hydroxyl and a carboxylic acid group on a cyclohexane ring, allows for its strategic use in forming the 1-oxaspiro[4.5]decane heterocyclic system central to the acaricidal activity of these compounds. The synthesis pathways, while intricate, demonstrate the versatility of this reagent in creating complex and highly active molecules for modern agriculture.
Application Notes
The primary application of this compound in this context is as a precursor to the spirocyclic tetronic acid core. The synthesis of prominent acaricides like Spirodiclofen and Spiromesifen showcases this application. These compounds are known for their novel mode of action, inhibiting acetyl-CoA carboxylase (ACC), a critical enzyme in the lipid biosynthesis pathway of mites. This disruption of lipid metabolism leads to effective control of various mite species, including economically important pests like Tetranychus urticae (two-spotted spider mite) and Panonychus ulmi (European red mite).
The general synthetic strategy involves the formation of a key intermediate, 3-aryl-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol, from precursors derived from this compound. This intermediate is then further functionalized to yield the final acaricidal products. The cyclohexane ring from the initial reagent forms one of the rings of the spirocyclic system.
Quantitative Data on Acaricidal Activity
The efficacy of acaricides derived from this compound is demonstrated by their lethal concentration (LC50) values against various mite species. The following tables summarize the reported LC50 values for Spirodiclofen and Spiromesifen.
Table 1: Acaricidal Activity of Spirodiclofen against Tetranychus urticae
| Population/Strain | LC50 (mg/L) | 95% Confidence Interval (mg/L) | Reference |
| Susceptible Reference Line | 0.0056 | 0.004 - 0.008 | [1] |
| Field Population (Strawberry) | Varies by population | - | [1] |
| Bean-reared | - | - | [2] |
| Cucumber-reared | - | - | [2] |
| Adult Females | - | - | [3] |
| Eggs (72h) | - | - | [4] |
Table 2: Acaricidal Activity of Spiromesifen against Various Mite Species
| Mite Species | Life Stage | LC50 (g a.i./L) | 95% Confidence Interval (g a.i./L) | Reference |
| Tetranychus urticae | Protonymphs | 133.4 | - | [5] |
| Panonychus ulmi | - | Effective at 0.03% and 0.04% | - | [6] |
| Tetranychus urticae | Adults | - | - | [3] |
| Tetranychus urticae | Eggs (72h) | - | - | [3] |
Experimental Protocols
The following protocols are synthesized from patent literature and represent a general methodology for the synthesis of spirocyclic tetronic acid acaricides using precursors derived from this compound.
Protocol 1: Synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (Spirodiclofen Intermediate)
This protocol outlines the synthesis of the core spirocyclic intermediate for Spirodiclofen, starting from cyclohexanone, which is a precursor to this compound derivatives.
Materials:
-
Cyclohexanone
-
Sodium cyanide
-
Sulfuric acid
-
2,4-dichlorophenylacetyl chloride
-
Pyridine
-
Methylene chloride
-
Hydrochloric acid
-
Sodium bicarbonate
-
Sodium sulfate
-
Methanol
-
Sodium hydride
-
Toluene
Procedure:
-
Synthesis of 1-cyanocyclohexanol: In a reaction flask, combine cyclohexanone and sodium cyanide in water. Cool the mixture in an ice bath and slowly add sulfuric acid. After the addition, continue stirring. Extract the product with an appropriate solvent.
-
Acylation of 1-cyanocyclohexanol: Dissolve 1-cyanocyclohexanol and pyridine in methylene chloride. Add a solution of 2,4-dichlorophenylacetyl chloride in methylene chloride dropwise at room temperature. Stir the reaction mixture for 12 hours. Wash the reaction solution sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water. Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain 2,4-dichlorophenylacetic acid-1-cyanocyclohexyl ester.[7]
-
Hydrolysis and Esterification: Heat the crude 2,4-dichlorophenylacetic acid-1-cyanocyclohexyl ester in a mixture of sulfuric acid and methanol under reflux. After the reaction is complete, remove most of the methanol, add water, and extract the product. Wash the combined organic layers with sodium bicarbonate solution and then water. Dry and concentrate to yield the methyl ester.
-
Dieckmann-type Cyclization: Add sodium hydride to absolute toluene. Then, add a solution of the methyl ester from the previous step in toluene dropwise. Heat the mixture to reflux. After cooling, quench the reaction and acidify to obtain 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol.[8]
Protocol 2: Synthesis of Spirodiclofen from the Intermediate
Materials:
-
3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol
-
2,2-dimethylbutyryl chloride
-
Triethylamine
-
Methylene chloride
-
Hydrochloric acid
-
Sodium bicarbonate
-
Sodium sulfate
-
Ethanol
Procedure:
-
In a reaction flask, dissolve 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol and triethylamine in methylene chloride.
-
Cool the mixture and add 2,2-dimethylbutyryl chloride dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction solution sequentially with 1% hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Recrystallize the solid product from ethanol to yield pure Spirodiclofen.[9]
Visualizations
The following diagrams illustrate the key pathways and workflows described.
Caption: Synthetic pathway for Spirodiclofen.
Caption: General experimental workflow.
Caption: Mode of action signaling pathway.
References
- 1. Making sure you're not a bot! [revistas.lamolina.edu.pe]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sublethal effects of spiromesifen on life table traits of Tetranychus urticae (Acari: Tetranychidae) and Neoseiulus californicus (Acari: Phytoseiidae) | Rajaee, Fahimeh | Acarologia [www1.montpellier.inrae.fr]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. CN101235023B - A kind of synthetic method of spirodiclofen - Google Patents [patents.google.com]
- 8. WO2017101515A1 - Novel form of spirodiclofen, process for preparation and use thereof - Google Patents [patents.google.com]
- 9. CN104292197A - Synthesis method of spirodiclofen - Google Patents [patents.google.com]
Laboratory-Scale Synthesis of 1-Hydroxycyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-Hydroxycyclohexanecarboxylic acid. The synthesis is a two-step process commencing with the formation of cyclohexanone cyanohydrin from cyclohexanone, followed by acid-catalyzed hydrolysis of the cyanohydrin intermediate. This method offers a reliable route to the target compound, a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals. The protocols provided herein are detailed to ensure reproducibility and include data on expected yields and physical properties of the final product.
Data Presentation
| Parameter | Cyclohexanone (Starting Material) | Cyclohexanone Cyanohydrin (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₆H₁₀O | C₇H₁₁NO | C₇H₁₂O₃ |
| Molecular Weight | 98.14 g/mol | 125.17 g/mol | 144.17 g/mol [1] |
| Appearance | Colorless oily liquid | Brown solid | White to off-white crystalline solid[2] |
| Melting Point | -47 °C | 31-33 °C | 107-108 °C[3] |
| Boiling Point | 155.6 °C | Decomposes | 299.3 °C at 760 mmHg[3] |
| Purity (Typical) | ≥99% | ~98% | >95%[1][2] |
| Yield (Typical) | N/A | ~92% | High |
Signaling Pathways and Experimental Workflows
Reaction Pathway:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
Experimental Protocols
Step 1: Synthesis of Cyclohexanone Cyanohydrin
This protocol is adapted from established procedures for cyanohydrin formation.
Materials:
-
Cyclohexanone (1.0 mol, 98.14 g)
-
Potassium cyanide (KCN) (1.1 mol, 71.6 g)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium cyanide in 200 mL of deionized water.
-
Cool the KCN solution in an ice bath.
-
Slowly add cyclohexanone to the stirred KCN solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude cyclohexanone cyanohydrin is a brownish solid and can be used in the next step without further purification. A typical yield is around 92%.
Safety Precautions: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Any cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
Step 2: Hydrolysis of Cyclohexanone Cyanohydrin to this compound
This protocol is based on the general procedure for the acid-catalyzed hydrolysis of nitriles.
Materials:
-
Cyclohexanone cyanohydrin (from Step 1, ~0.92 mol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., water or a toluene/heptane mixture)
Procedure:
-
In a large round-bottom flask (1 L), carefully add the crude cyclohexanone cyanohydrin to 300 mL of concentrated sulfuric acid while cooling in an ice-water bath. The addition should be done portion-wise to control the exothermic reaction.
-
Once the addition is complete, slowly heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours with stirring. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice (approximately 1 kg) with vigorous stirring.
-
A white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.
-
For purification, recrystallize the crude product. Water is a suitable solvent for recrystallization.[4] Dissolve the solid in a minimum amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
The final product is a white crystalline solid. The expected yield is typically high.
Characterization: The identity and purity of the synthesized this compound can be confirmed by determining its melting point (107-108 °C) and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conclusion
The two-step synthesis of this compound from cyclohexanone via a cyanohydrin intermediate is a robust and high-yielding method suitable for laboratory-scale preparations. Careful handling of cyanide reagents and controlled hydrolysis conditions are critical for the successful and safe execution of this synthesis. The provided protocols offer a comprehensive guide for researchers requiring this versatile chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Hydroxycyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-hydroxycyclohexanecarboxylic acid.
Synthesis Route 1: From Cyclohexanecarboxylic Acid via Alpha-Halogenation and Hydrolysis
This common route involves the alpha-halogenation of cyclohexanecarboxylic acid, typically via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by hydrolysis of the resulting alpha-halo acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of cyclohexanecarboxylic acid | Insufficient or inactive catalyst (e.g., PBr₃, PCl₃). | Use a fresh, anhydrous catalyst. Ensure the catalyst is added under inert atmosphere to prevent degradation. |
| Reaction temperature is too low. | The HVZ reaction often requires elevated temperatures to initiate. Gradually increase the reaction temperature, monitoring for the start of the reaction (e.g., evolution of HBr or HCl gas). | |
| Formation of polyhalogenated byproducts | Excess halogenating agent (e.g., Br₂, Cl₂). | Use a stoichiometric amount of the halogenating agent. Add the halogen dropwise to the reaction mixture to maintain a low concentration.[1] |
| Low yield of this compound during hydrolysis | Incomplete hydrolysis of the alpha-halo acid. | Increase the reaction time and/or temperature of the hydrolysis step. Ensure the pH is sufficiently alkaline for the nucleophilic substitution to occur. |
| Side reactions during hydrolysis (e.g., elimination). | Use milder hydrolysis conditions, such as aqueous sodium bicarbonate, and carefully control the temperature. | |
| Product is difficult to purify | Presence of unreacted starting material or halogenated intermediates. | Optimize the reaction conditions for both steps to ensure complete conversion. Utilize column chromatography or recrystallization for purification. |
| Contamination with phosphorus-containing byproducts. | After the HVZ reaction, quench the reaction mixture with water to hydrolyze any remaining phosphorus halides, then proceed with the workup. |
Frequently Asked Questions (FAQs)
Q1: Why is a phosphorus halide catalyst necessary for the alpha-halogenation of cyclohexanecarboxylic acid?
A1: Carboxylic acids do not readily form enols or enolates, which are the reactive intermediates in alpha-halogenation. The phosphorus halide (e.g., PBr₃) first converts the carboxylic acid into an acyl halide.[1][2] This acyl halide has a higher propensity to enolize, allowing for the halogenation to occur at the alpha-position.[1][2]
Q2: What is the mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction?
A2: The HVZ reaction proceeds through three main steps:
-
Formation of Acyl Halide: The carboxylic acid reacts with the phosphorus trihalide to form an acyl halide.
-
Enolization and Halogenation: The acyl halide tautomerizes to its enol form, which then reacts with the halogen to form an α-halo acyl halide.
-
Hydrolysis: The α-halo acyl halide is then hydrolyzed, either during the reaction workup or by the addition of water, to yield the α-halo carboxylic acid.
Q3: Can I use iodine in the HVZ reaction to synthesize 1-iodo-cyclohexanecarboxylic acid?
A3: The traditional HVZ reaction is generally not efficient for iodination.[2]
Q4: How can I minimize the formation of di-halogenated byproducts?
A4: To minimize di-halogenation, it is crucial to control the stoichiometry of the halogenating agent. Using just one molar equivalent of the halogen and adding it slowly to the reaction mixture will favor mono-halogenation.[1]
Q5: What are the optimal conditions for the hydrolysis of the alpha-halo acid to the alpha-hydroxy acid?
A5: The hydrolysis is typically carried out under alkaline conditions to facilitate the nucleophilic substitution of the halogen by a hydroxide ion. The reaction temperature and time can be optimized to ensure complete conversion while minimizing side reactions. A patent describing this synthesis reports successful hydrolysis using a 20% sodium hydroxide solution at 60-70°C for 1 hour.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes data adapted from patent CN102675088A, illustrating the effect of different acids used for neutralization on the final yield of this compound.
| Starting Material | Halogenation Conditions | Hydrolysis Conditions | Neutralizing Acid | Final Yield |
| Cyclohexanecarboxylic Acid | Cl₂, PCl₃, 70-80°C, 8h | 20% NaOH, 60-70°C, 1h | 10% HCl | 81% |
| Cyclohexanecarboxylic Acid | Cl₂, PCl₃, 70-80°C, 8h | 20% NaOH, 60-70°C, 1h | 10% HCl | 79% |
| Cyclohexanecarboxylic Acid | Cl₂, PCl₃, 70-80°C, 8h | 20% NaOH, 60-70°C, 1h | 20% H₂SO₄ | 72% |
Experimental Protocol: Synthesis from Cyclohexanecarboxylic Acid
This protocol is based on the procedure described in patent CN102675088A.
Step 1: Alpha-Chlorination of Cyclohexanecarboxylic Acid
-
To a 250 ml four-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas absorption device, add 38g (0.3 mol) of cyclohexanecarboxylic acid and 0.9 ml of phosphorus trichloride.
-
Heat the mixture to 70-80°C.
-
Maintain a system pressure of 0.09-0.095 MPa by applying a vacuum.
-
Introduce chlorine gas into the reaction mixture. Continue the chlorine feed until the system no longer absorbs it (approximately 8 hours).
-
After the chlorine addition is complete, continue stirring at the same temperature for an additional 2 hours.
-
Remove the solvent (if any was used) by vacuum distillation and cool the reaction mixture to room temperature.
Step 2: Hydrolysis of Alpha-Chlorocyclohexanecarboxylic Acid
-
To the crude product from Step 1, slowly add 120g (0.6 mol) of a 20% sodium hydroxide solution. The temperature of the mixture will rise to 60-70°C.
-
Maintain the temperature at 60-70°C and stir for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 2-3 by adding 10% hydrochloric acid.
-
Extract the aqueous layer twice with 150 ml portions of toluene.
-
Combine the organic extracts and concentrate them under reduced pressure.
-
The crude product can be purified by crystallization to yield this compound.
Diagrams
Caption: Workflow for the synthesis of this compound via the HVZ reaction.
Synthesis Route 2: From Cyclohexanone via Cyanohydrin Formation and Hydrolysis
This alternative route involves the reaction of cyclohexanone with a cyanide source to form cyclohexanone cyanohydrin, which is then hydrolyzed to the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of cyclohexanone cyanohydrin | Insufficient cyanide source or catalyst. | Ensure an adequate amount of cyanide (e.g., HCN, NaCN) and a basic catalyst are used. The reaction is reversible and base-catalyzed.[3] |
| Steric hindrance in the starting ketone. | This method is most effective for unhindered ketones like cyclohexanone. Highly substituted cyclohexanones may give poor yields.[3][4] | |
| Incomplete hydrolysis of the cyanohydrin | Hydrolysis conditions are too mild. | The nitrile group is relatively stable. Strong acidic or basic conditions and elevated temperatures are typically required for complete hydrolysis to the carboxylic acid. |
| Formation of amide byproduct | Incomplete hydrolysis under acidic conditions. | Prolonged reaction time or the use of a stronger acid can promote the conversion of the intermediate amide to the carboxylic acid. |
| Safety concerns with cyanide | High toxicity of hydrogen cyanide gas. | All manipulations involving cyanide salts and acids should be performed in a well-ventilated fume hood. Acidification of cyanide salts generates highly toxic HCN gas. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cyanohydrin formation?
A1: The formation of a cyanohydrin is a nucleophilic addition reaction. A cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the cyclohexanone. This forms a tetrahedral intermediate, which is then protonated (typically by HCN or water) to yield the cyanohydrin.[5]
Q2: Why is a basic catalyst often used for cyanohydrin formation?
A2: A basic catalyst is used to generate the cyanide ion (CN⁻) from the less nucleophilic hydrogen cyanide (HCN), thereby increasing the reaction rate.[3][5]
Q3: What are the conditions for hydrolyzing the cyanohydrin to a carboxylic acid?
A3: The nitrile group of the cyanohydrin can be hydrolyzed to a carboxylic acid under either strong acidic or strong basic conditions, typically with heating. For example, refluxing with aqueous sulfuric acid or sodium hydroxide will effect this transformation.
Q4: Are there any significant side reactions during the hydrolysis of the cyanohydrin?
A4: Under acidic conditions, if the reaction is not driven to completion, the intermediate amide may be isolated. Additionally, under strong acidic conditions and heat, dehydration of the tertiary alcohol can occur, leading to the formation of an unsaturated nitrile or carboxylic acid.
Data Presentation: Comparative Yield of Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Alpha-Halogenation & Hydrolysis | Cyclohexanecarboxylic Acid | PBr₃/Br₂, NaOH | ~70-81% | CN102675088A |
| Cyanohydrin Formation & Hydrolysis | Cyclohexanone | HCN/NaCN, H₂SO₄ | Good yield (specific quantitative data varies) | [3][4] |
Experimental Protocol: Synthesis from Cyclohexanone (Conceptual)
Step 1: Formation of Cyclohexanone Cyanohydrin
-
In a well-ventilated fume hood, dissolve cyclohexanone in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium or potassium cyanide, followed by the slow addition of an acid (e.g., acetic acid) at a low temperature (e.g., 0-10 °C) to generate HCN in situ.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction by neutralizing any excess acid and extracting the product into an organic solvent.
-
Purify the crude cyclohexanone cyanohydrin by distillation or recrystallization.
Step 2: Hydrolysis of Cyclohexanone Cyanohydrin
-
Combine the cyclohexanone cyanohydrin with an excess of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 40% sodium hydroxide).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the product.
-
After cooling, if the reaction was performed under acidic conditions, neutralize with a base and extract the product. If performed under basic conditions, acidify to protonate the carboxylate and then extract.
-
Purify the crude this compound by recrystallization.
Diagrams
Caption: Workflow for the synthesis of this compound via the cyanohydrin route.
Caption: A logical approach to troubleshooting low yield in the synthesis.
References
- 1. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. 8.18 Give, plausible explanation for each of the following: (i) Cyclohexa.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Hydroxycyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Hydroxycyclohexanecarboxylic acid.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for developing effective purification strategies.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 107-108 °C |
| Boiling Point | 299.3 °C at 760 mmHg |
| pKa | ~4-5 (estimated for the carboxylic acid group) |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Problem: Low or no crystal formation after cooling.
-
Possible Cause 1: The chosen solvent is too good a solvent, and the compound remains in solution even at low temperatures.
-
Solution: Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until slight turbidity persists. Reheat to dissolve and then cool slowly. Common anti-solvents for polar compounds include toluene or hexane.
-
-
Possible Cause 2: The concentration of the solution is too low.
-
Solution: Evaporate some of the solvent to increase the concentration of the acid and then allow it to cool again.
-
-
Possible Cause 3: Supersaturation of the solution.
-
Solution 1: "Scratch" the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
Solution 2: Add a "seed crystal" of pure this compound to the cooled solution to induce crystallization.
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of the compound (107-108 °C). The dissolved solute is coming out of solution as a liquid.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent or a solvent mixture.
-
-
Possible Cause 2: High concentration of impurities depressing the melting point of the mixture.
-
Solution: First, attempt a different purification method, such as an acid-base extraction, to remove the bulk of the impurities before proceeding with recrystallization.
-
Problem: Crystals are colored or contain visible impurities.
-
Possible Cause: Presence of colored impurities or fine particulate matter.
-
Solution 1: During the hot dissolution step of recrystallization, add a small amount of activated charcoal to the solution and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.
-
Solution 2: Ensure all equipment is scrupulously clean to avoid introducing particulate contamination.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurities will largely depend on the synthetic route used.
-
From cyclohexanecarboxylic acid: Unreacted starting material (cyclohexanecarboxylic acid) and potentially halogenated intermediates if a halogenation/hydrolysis route is used.
-
From cyclohexanone via cyanohydrin: Unreacted cyclohexanone, residual cyanide salts, and the intermediate cyclohexanone cyanohydrin. Incomplete hydrolysis of the cyanohydrin can also lead to the presence of the corresponding amide as an impurity.[1]
Q2: Which purification method is best for my crude product?
A2: The best method depends on the nature and quantity of the impurities.
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Recrystallization: This is a good choice if the main impurities have different solubility profiles from the desired product.
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Acid-Base Extraction: This is a very effective method for separating the acidic product from neutral or basic impurities.[2]
-
Flash Column Chromatography: This is useful for separating compounds with similar polarities, but can be more time-consuming and require more solvent than other methods.
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is a polar molecule, polar solvents are a good starting point. Water, or a mixed solvent system like ethanol/water or toluene/petroleum ether, can be effective.[2] A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. One report mentions the recrystallization of a polymorph from "petrol ether," suggesting that less polar solvents might also be useful, possibly in combination with a more polar one.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. If you observe a broad range, further purification is recommended.
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate the purified this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Flash Column Chromatography
This is a general guideline for purifying this compound using flash chromatography.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): Due to the polarity of the target compound, a relatively polar eluent system will be required. A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. To improve the peak shape and prevent tailing, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Common by-products in 1-Hydroxycyclohexanecarboxylic acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Hydroxycyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis routes for this compound are:
-
The Cyanohydrin Pathway: This involves the reaction of cyclohexanone with a cyanide source (e.g., KCN or HCN) to form cyclohexanone cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid.[1][2]
-
Halogenation and Hydrolysis of Cyclohexanecarboxylic Acid: This method involves the alpha-halogenation of cyclohexanecarboxylic acid, followed by nucleophilic substitution with a hydroxide source.[3]
-
Carboxylation of Cyclohexanol: This route uses formic acid to carboxylate cyclohexanol in the presence of a strong acid.[4]
Q2: I have a persistent impurity in my final product. What are the likely by-products from my synthesis?
A2: The by-products largely depend on the synthetic route employed:
-
Cyanohydrin Pathway:
-
Unreacted Cyclohexanone: Incomplete reaction during the cyanohydrin formation step.
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1-Hydroxycyclohexanecarboxamide: Incomplete hydrolysis of the cyanohydrin. This is more common under certain acidic or basic hydrolysis conditions.
-
Cyclohexanecarboxylic acid: This can sometimes be a minor by-product.
-
-
Halogenation and Hydrolysis Pathway:
-
Unreacted Cyclohexanecarboxylic Acid: Incomplete halogenation.
-
Di-halogenated Cyclohexanecarboxylic Acid: Over-reaction during the halogenation step.
-
Cyclohexene-1-carboxylic acid: Formed via an elimination side reaction.
-
-
Carboxylation of Cyclohexanol:
-
1-Methylcyclopentanecarboxylic Acid: A common rearrangement by-product.[4]
-
Unreacted Cyclohexanol: Incomplete carboxylation.
-
Q3: How can I remove unreacted cyclohexanone from my this compound product?
A3: Unreacted cyclohexanone is a common neutral impurity. It can be effectively removed using an acid-base extraction:
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Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The this compound will move into the aqueous layer as its carboxylate salt, while the neutral cyclohexanone will remain in the organic layer.
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Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any residual cyclohexanone.
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Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure this compound.
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Collect the precipitated product by filtration and wash with cold water.
Q4: My product has a yellowish tint. How can I decolorize it?
A4: A yellowish tint often indicates the presence of small amounts of colored impurities. These can typically be removed by recrystallization with the addition of activated carbon. During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated carbon is added to the solution. The solution is then hot filtered to remove the carbon (which adsorbs the colored impurities) before being allowed to cool and crystallize.
Troubleshooting Guides
Issue 1: Low Yield after Hydrolysis of Cyclohexanone Cyanohydrin
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | Increase the reaction time or the temperature of the hydrolysis step. Ensure the concentration of the acid or base catalyst is adequate. |
| Side Reactions | Under strongly acidic or basic conditions, dehydration or other side reactions can occur. Consider using milder hydrolysis conditions. |
| Product Loss During Workup | Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) during the final precipitation of the product to minimize its solubility. |
Issue 2: Presence of 1-Hydroxycyclohexanecarboxamide Impurity
| Possible Cause | Suggested Solution |
| Insufficiently Forcing Hydrolysis Conditions | The amide is an intermediate in the nitrile hydrolysis. To drive the reaction to the carboxylic acid, increase the concentration of the acid or base, and/or prolong the reaction time at an elevated temperature. |
| Premature Product Precipitation | If the product precipitates before hydrolysis is complete, the amide may be trapped. Ensure the reaction mixture remains homogeneous throughout the hydrolysis. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of this compound from non-polar impurities and some colored by-products.
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Solvent Selection: Toluene or a mixture of water and ethanol are suitable solvent systems. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (or the chosen solvent system) while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (107-109 °C).
Protocol 2: HPLC Analysis of this compound Purity
This method is suitable for determining the purity of this compound and detecting polar impurities.[5][6][7][8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of an aqueous acidic buffer (e.g., 0.1 M phosphate buffer, pH 2.5) and acetonitrile (e.g., 95:5 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Sample Preparation | Dissolve a known amount of the sample in the mobile phase. |
Data Presentation
The following table summarizes the expected purity of this compound after different purification steps, starting from a crude product from the cyanohydrin pathway.
| Purification Step | Purity of this compound (%) | Key Impurities Removed |
| Crude Product | 85-90 | Unreacted cyclohexanone, 1-hydroxycyclohexanecarboxamide |
| After Acid-Base Extraction | 95-98 | Unreacted cyclohexanone |
| After Recrystallization | >99 | 1-hydroxycyclohexanecarboxamide, colored impurities |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. [Solved] Give plausible explanation for each of the following:(i) Cyclohe.. [askfilo.com]
- 3. CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clausiuspress.com [clausiuspress.com]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. fda.gov.tw [fda.gov.tw]
- 9. clausiuspress.com [clausiuspress.com]
Technical Support Center: 1-Hydroxycyclohexanecarboxylic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Hydroxycyclohexanecarboxylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Commercially available this compound typically has a purity of 95% or higher.[1][2] Potential impurities can include residual starting materials from synthesis, such as cyclohexanone or cyclohexanecarboxylic acid, as well as byproducts formed during the reaction. Solvents used in the synthesis and purification process can also be present as residual impurities.
Q2: My synthesized this compound has a low melting point and appears discolored. What could be the cause?
A2: A low or broad melting point and discoloration are indicators of impurities. The melting point of pure this compound is reported to be in the range of 107-108°C.[1] Discoloration may be due to the presence of colored byproducts from the synthesis.
Q3: How can I remove neutral or basic impurities from my crude this compound?
A3: Acid-base extraction is a highly effective method for removing neutral and basic impurities. By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (like sodium bicarbonate), the acidic this compound is converted to its water-soluble salt and moves to the aqueous layer, leaving neutral and basic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure acid.[3][4][5]
Q4: What is the recommended method for the final purification of this compound?
A4: Recrystallization is the most effective technique for the final purification of solid this compound. A suitable solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Purity After Synthesis
Problem: The initial purity of the synthesized this compound is significantly below 95%.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Consider adjusting reaction parameters such as time, temperature, or catalyst concentration. |
| Presence of Starting Materials | - Use acid-base extraction to remove unreacted acidic or basic starting materials. - Recrystallization can also help in separating the product from starting materials with different solubility profiles. |
| Formation of Byproducts | - Optimize reaction conditions to minimize the formation of side products. - Employ a suitable purification technique based on the properties of the byproducts (e.g., chromatography, distillation if applicable). |
| Residual Solvents | - Ensure the product is thoroughly dried under vacuum after purification to remove any remaining solvent. |
Issues with Recrystallization
Problem: Difficulty in obtaining pure crystals or low recovery after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | - Conduct small-scale solubility tests with a range of solvents to find one where the compound is very soluble when hot and sparingly soluble when cold. Petroleum ether has been reported as a recrystallization solvent for this compound.[6] - If a single solvent is not effective, a mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be used.[7] |
| "Oiling Out" | - This occurs when the compound separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. - To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low Recovery of Crystals | - Ensure the minimum amount of hot solvent was used to dissolve the compound. Using excess solvent will result in a lower yield.[8] - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product. |
| Crystals are still impure | - If the crystals are colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocols
Acid-Base Extraction Protocol
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Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, periodically venting to release pressure.
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Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound. Drain the aqueous layer into a clean flask.
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Back-washing: Wash the organic layer with another portion of the sodium bicarbonate solution and combine the aqueous layers.
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Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated HCl, with stirring until the solution is acidic (pH ~2). This compound will precipitate as a white solid.
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Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Recrystallization Protocol from Petroleum Ether
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot petroleum ether and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If there are any insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Presentation
| Purification Method | Starting Purity (Typical) | Expected Purity | Potential Yield | Notes |
| Acid-Base Extraction | 70-90% | >95% | 80-95% | Effective for removing neutral and basic impurities. |
| Recrystallization | >90% | >99% | 70-90% | Final purification step to remove closely related impurities. Yield is dependent on careful solvent selection and technique. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
- 1. This compound | 1123-28-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. google.com [google.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Troubleshooting low yield in 1-Hydroxycyclohexanecarboxylic acid reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-Hydroxycyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the expected yields?
A common and scalable method for synthesizing this compound (also referred to as alpha-hydroxy hexahydrobenzoic acid) involves a two-step process starting from cyclohexanecarboxylic acid.[1] This process avoids the use of highly toxic reagents like sodium cyanide.[1] The two main steps are:
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α-Halogenation: The alpha-hydrogen of cyclohexanecarboxylic acid is substituted with a halogen (e.g., chlorine, bromine, or iodine) in the presence of a catalyst.
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Hydrolysis: The resulting alpha-halo-cyclohexanecarboxylic acid is then hydrolyzed under alkaline conditions to yield the final this compound.
Under optimized conditions, this method can achieve yields in the range of 72% to 81%.[1]
Q2: My yield of this compound is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors throughout the two-step synthesis. Here are some common areas to investigate:
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Incomplete α-Halogenation: Insufficient reaction time, improper temperature, or an inadequate amount of catalyst can lead to incomplete conversion of the starting material.
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Side Reactions during Halogenation: Over-halogenation or reactions with the solvent can consume the starting material and lead to impurities.
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Incomplete Hydrolysis: The hydrolysis step may not have gone to completion, leaving unreacted α-halo-cyclohexanecarboxylic acid.
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Product Degradation: Harsh reaction conditions, particularly during hydrolysis or workup, can potentially lead to degradation of the desired product.
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Issues During Workup and Purification: Product loss can occur during extraction, precipitation, or crystallization steps. The formation of emulsions during extraction can also lead to lower isolated yields.[2]
Below is a troubleshooting workflow to help identify the source of low yield:
Q3: Can you provide a detailed experimental protocol for the α-halogenation and hydrolysis synthesis of this compound?
The following protocol is based on a patented method and provides a general guideline.[1] Optimization may be necessary based on your specific laboratory conditions and reagents.
Experimental Protocol
Step 1: α-Halogenation of Cyclohexanecarboxylic Acid
-
Reaction Setup: In a suitable reaction vessel, dissolve cyclohexanecarboxylic acid in an appropriate solvent (e.g., chloroform, methylene chloride).
-
Catalyst Addition: Add a catalyst such as phosphorus trichloride, phosphorus pentachloride, or thionyl chloride.
-
Halogen Addition: Slowly add the halogen (e.g., bromine or chlorine) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature between 40-120°C (optimally 70-90°C) and the pressure at approximately 0.08-0.12 MPa.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture containing the α-halo-cyclohexanecarboxylic acid is typically used directly in the next step.
Step 2: Hydrolysis to this compound
-
Base Addition: To the crude product from Step 1, slowly add an aqueous solution of a base such as sodium hydroxide or potassium hydroxide (5-40% concentration).
-
Reaction Conditions: The addition of the base is exothermic; maintain the system temperature between 40-70°C (optimally 40-60°C). After the addition is complete, continue to stir the mixture at this temperature for about 1 hour.
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Acidification: Cool the reaction mixture to room temperature and carefully acidify with an acid like hydrochloric acid or sulfuric acid (5-40% concentration) to a pH of 2-3.
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Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., toluene).
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Isolation: Combine the organic extracts, concentrate the solution, and induce crystallization to obtain the final product.
Q4: How do different reaction parameters affect the yield?
The yield of this compound is sensitive to several reaction parameters. The table below summarizes the impact of these parameters based on reported examples.[1]
| Parameter | Variation | Effect on Yield | Reference |
| Hydrolysis - Acidification Agent | 20% Sulfuric Acid | 72% | [1] |
| 10% Hydrochloric Acid | 79% | [1] | |
| 10% Hydrochloric Acid (repeated) | 81% | [1] | |
| Reaction Temperature (Hydrolysis) | 60-70°C | Favorable for reaction completion | [1] |
| Catalyst (Halogenation) | PCl₃, PCl₅, or SOCl₂ | Effective for α-H substitution | [1] |
It is evident that the choice of acid for neutralization and the control of temperature during hydrolysis are critical for maximizing the yield.
Q5: What are some common side reactions that can lower the yield?
Several side reactions can occur, leading to a lower yield of the desired product.
During α-Halogenation:
-
Over-halogenation: The presence of excess halogen or prolonged reaction times can lead to the formation of di- or poly-halogenated products.
-
Rearrangement: Under certain conditions, rearrangement of the cyclohexane ring could occur, although this is less common for this specific reaction.
During Hydrolysis:
-
Elimination: High temperatures or a very strong base could favor an elimination reaction, leading to the formation of an unsaturated carboxylic acid.
-
Decarboxylation: Although it typically requires higher temperatures, decarboxylation of the final product can be a concern under harsh acidic or basic conditions during workup.
To minimize these side reactions, it is crucial to have precise control over stoichiometry, temperature, and reaction time.[3]
Q6: What are the best practices for purifying the final product to improve the isolated yield?
Purification of carboxylic acids often involves crystallization or distillation.[4] For this compound, which is a solid at room temperature, crystallization is a suitable method.[5]
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Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallizing carboxylic acids include water, alcohols, toluene, or mixtures like toluene/petroleum ether.[4]
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Acid-Base Extraction: Before crystallization, an acid-base extraction can be performed to remove neutral and basic impurities. Dissolve the crude product in an aqueous base, extract with an organic solvent to remove impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[4]
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Drying: Ensure the final product is thoroughly dried to remove any residual solvent, which could affect the accuracy of the yield calculation.
By carefully following these purification steps, you can minimize product loss and improve the overall isolated yield.
References
- 1. CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. This compound | 1123-28-0 [sigmaaldrich.com]
Side reactions to avoid during 1-Hydroxycyclohexanecarboxylic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 1-hydroxycyclohexanecarboxylic acid. It addresses common side reactions and offers solutions to optimize synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory-scale synthesis routes are:
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Alpha-halogenation and Hydrolysis: This method starts with cyclohexanecarboxylic acid, which undergoes alpha-halogenation (typically bromination via the Hell-Volhard-Zelinsky reaction) followed by hydrolysis of the resulting alpha-halo acid.
-
Hydrogenation of p-Hydroxybenzoic Acid: This route involves the catalytic hydrogenation of p-hydroxybenzoic acid to produce 4-hydroxycyclohexanecarboxylic acid. It is important to note that this produces an isomer of the target compound.
Q2: I am seeing a mixture of cis and trans isomers in my product from the hydrogenation of p-hydroxybenzoic acid. How can I control the stereochemistry?
A2: Achieving high stereoselectivity in the hydrogenation of p-hydroxybenzoic acid can be challenging. The initial product is often a mixture of cis and trans isomers. One patented method describes an initial hydrogenation yielding a mixture with a higher content of the trans isomer, followed by a separate isomerization step using a sodium alkoxide catalyst to enrich the trans-isomer content to over 90%.[1] Controlling the catalyst, solvent, and reaction conditions during hydrogenation can influence the isomeric ratio, but post-synthesis isomerization is a common strategy for obtaining a specific isomer.
Q3: My final product is showing signs of dehydration (e.g., a new peak in the NMR, evidence of a double bond). What could be the cause?
A3: Dehydration of this compound to form cyclohexene-1-carboxylic acid is a potential side reaction, especially under acidic conditions and/or at elevated temperatures. This can occur during the workup of the hydrolysis step in the halogenation route or if the final product is subjected to harsh acidic conditions. To avoid this, use moderate temperatures during purification and avoid strong, non-aqueous acids.
Q4: I suspect lactone formation is occurring. How can I confirm this and prevent it?
A4: Lactone formation (intramolecular esterification) is a significant side reaction, particularly with cis-4-hydroxycyclohexanecarboxylic acid, where the hydroxyl and carboxylic acid groups are in close proximity.[2][3] This is often prompted by heating.[2] Confirmation can be achieved through spectroscopic methods; for instance, the lactone will show a characteristic carbonyl stretch in the IR spectrum at a higher frequency than the carboxylic acid. To prevent this, avoid excessive heating during the reaction and purification steps. If purification by distillation is required, use vacuum distillation to keep the temperature low.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Hell-Volhard-Zelinsky bromination | - Incomplete reaction.- Insufficient catalyst (Phosphorus or PBr₃).- Loss of product during workup. | - Ensure at least a catalytic amount of PBr₃ is used; sometimes a full molar equivalent is needed to drive the reaction.[4][5]- Increase reaction time or temperature, but monitor for the formation of elimination byproducts.[6]- During workup, ensure complete extraction of the α-bromo acid. |
| Multiple halogenations observed (di- or tri-brominated byproducts) | - Excess bromine used.- Reaction conditions are too harsh. | - Use a stoichiometric amount of bromine (1 equivalent).- Add the bromine slowly to the reaction mixture to maintain a low concentration.- Maintain the recommended reaction temperature to avoid promoting further halogenation. |
| Incomplete hydrolysis of the α-bromo acid | - Insufficient base or acid for hydrolysis.- Short reaction time or low temperature. | - For base-catalyzed hydrolysis, use a sufficient excess of a strong base like NaOH.- For acid-catalyzed hydrolysis, ensure the use of a strong acid and adequate water.- Increase the reaction time and/or temperature for the hydrolysis step, monitoring for dehydration. |
| Formation of an unsaturated carboxylic acid | - Elimination of HBr from the α-bromo intermediate, often at high temperatures.[6]- Dehydration of the final this compound. | - Avoid excessively high temperatures during the Hell-Volhard-Zelinsky reaction.- Use milder conditions for the hydrolysis step.- During purification, avoid strong acids and high temperatures. |
| Product is a mixture of cis and trans isomers (from hydrogenation route) | - The hydrogenation of p-hydroxybenzoic acid naturally produces a mixture of isomers. | - Implement a post-synthesis isomerization step. For example, refluxing the isomeric mixture with a sodium alkoxide in an alcohol solvent can enrich the more stable trans isomer.[1]- Carefully select the hydrogenation catalyst and conditions, as different catalysts can favor one isomer over the other (though this may require significant empirical optimization). |
| Presence of unreacted p-hydroxybenzoic acid | - Incomplete hydrogenation.- Catalyst poisoning or deactivation. | - Increase hydrogen pressure and/or reaction time.- Ensure the purity of the starting material and solvent to avoid catalyst poisons.- Use a fresh, active catalyst. |
Experimental Protocols
Protocol 1: Synthesis via α-Halogenation and Hydrolysis
This protocol is adapted from the principles of the Hell-Volhard-Zelinsky reaction and subsequent hydrolysis.[7][8]
Step 1: α-Bromination of Cyclohexanecarboxylic Acid
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Add cyclohexanecarboxylic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Heat the mixture gently.
-
Slowly add one molar equivalent of bromine (Br₂) from the dropping funnel.
-
After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
Step 2: Hydrolysis of α-Bromocyclohexanecarboxylic Acid
-
Carefully and slowly add water to the reaction mixture from Step 1. This will hydrolyze the intermediate acyl bromide to the α-bromo carboxylic acid.
-
To hydrolyze the α-bromo acid, add an aqueous solution of sodium hydroxide and heat the mixture. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a strong acid (e.g., HCl) to a pH of about 2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or vacuum distillation.
Protocol 2: Synthesis via Hydrogenation of p-Hydroxybenzoic Acid
This protocol is based on the methodology described in patent CN106316825A for the synthesis of 4-hydroxycyclohexanecarboxylic acid.[1]
Step 1: Hydrogenation
-
Charge a high-pressure reactor (autoclave) with p-hydroxybenzoic acid, a suitable solvent (e.g., water), and a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon).
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen), followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa).
-
Heat the mixture to the reaction temperature (e.g., 80-150 °C) with stirring.
-
Maintain the temperature and pressure until the reaction is complete (monitor by HPLC for the disappearance of the starting material).
-
Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter off the catalyst.
-
Evaporate the solvent to obtain the crude product, which will be a mixture of cis and trans isomers.
Step 2: Isomerization (to enrich the trans isomer)
-
Dissolve the crude product from Step 1 in a suitable alcohol (e.g., methanol).
-
Add a sodium alkoxide (e.g., sodium methoxide) as a catalyst.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to induce crystallization.
-
Filter the solid and wash with a cold solvent.
-
The resulting product will be enriched in the trans isomer. Further purification can be achieved by recrystallization.
Data Presentation
| Synthesis Route | Key Reactants | Typical Side Products | Reported Yield | Reference |
| α-Halogenation & Hydrolysis | Cyclohexanecarboxylic acid, Halogen, PBr₃ | Polyhalogenated acids, Unsaturated carboxylic acids | 72-79% (for chlorination route) | [7] |
| Hydrogenation | p-Hydroxybenzoic acid, H₂, Catalyst | Cis/trans isomers, Unreacted starting material, Lactone (from cis-isomer) | >90% (after isomerization for trans) | [1] |
Visualizations
Caption: Main reaction pathways and significant side reactions for the synthesis of hydroxycyclohexanecarboxylic acid isomers.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 2. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Esterification of 1-Hydroxycyclohexanecarboxylic Acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of 1-hydroxycyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for the esterification of this compound? A1: The most prevalent method is the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] Common choices for the alcohol include methanol or ethanol, which can also serve as the solvent.[1]
Q2: How can I improve the yield of my esterification reaction? A2: Fischer esterification is an equilibrium reaction. To improve the yield, the equilibrium must be shifted toward the products.[2] This can be accomplished in two primary ways:
-
Use an excess of the alcohol: Using the alcohol as the solvent ensures it is present in a large excess, driving the reaction forward.[1][4]
-
Remove water as it forms: Water is a byproduct, and its removal will shift the equilibrium to the product side.[4][5] This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a dehydrating agent like concentrated sulfuric acid.[6][7]
Q3: What are the recommended catalysts and their typical concentrations? A3: Strong protic acids are the standard catalysts for Fischer esterification. The most common are concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] A catalytic amount, typically ranging from 1-5 mol%, is sufficient. For laboratory-scale reactions, a few drops of concentrated sulfuric acid are often used.
Q4: My reaction is proceeding very slowly or not reaching completion. What are the potential causes? A4: Several factors can lead to an incomplete or slow reaction:
-
Insufficient Catalyst: Ensure an adequate amount of a fresh, potent acid catalyst is used.[4]
-
Presence of Water: Any water in the reagents or glassware at the start of the reaction can inhibit it from reaching completion.[4]
-
Low Reaction Temperature: The reaction typically requires heating to reflux to proceed at a practical rate.[4]
-
Steric Hindrance: The tertiary hydroxyl group and the cyclohexane ring may create some steric hindrance, slowing the reaction compared to simpler carboxylic acids.[8] In such cases, a longer reaction time may be necessary.
Q5: I am observing side products. What are they and how can I minimize them? A5: With a starting material like this compound, potential side reactions include:
-
Dehydration: The tertiary alcohol is susceptible to acid-catalyzed dehydration, especially at higher temperatures, which would lead to the formation of cyclohexene-1-carboxylic acid.
-
Intramolecular Esterification (Lactonization): The molecule could potentially form a cyclic ester (a lactone), although this is generally less favorable than intermolecular reactions when an external alcohol is present in excess.[1][9] To minimize these, consider using milder reaction conditions, such as a lower temperature for a longer duration, or exploring alternative esterification methods that do not require strong acids, like those using coupling agents (e.g., DCC).[6]
Q6: What is the standard procedure for purifying the final ester product? A6: A typical purification involves an aqueous workup followed by distillation or chromatography.[7]
-
Cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted carboxylic acid and the acid catalyst.[7]
-
Wash again with brine to remove residual water and aid layer separation.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]
-
The crude ester can then be purified further by vacuum distillation or column chromatography.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Equilibrium Not Shifted: The reaction is reversible, and the presence of water drives it backward.[10] 2. Inactive or Insufficient Catalyst: The acid catalyst may be old or used in too small a quantity.[4] 3. Water Contamination: Reagents or glassware may not be anhydrous.[4] 4. Steric Hindrance: The structure of the carboxylic acid may slow the reaction.[8] | 1. Use a large excess of the alcohol (5-10 equivalents or as the solvent).[4] Remove water using a Dean-Stark apparatus or molecular sieves. 2. Use a fresh, anhydrous acid catalyst at a loading of 1-5 mol%. 3. Thoroughly dry all glassware and use anhydrous grade solvents and reagents. 4. Increase the reaction time (e.g., 12-24 hours) and ensure the reaction is maintained at reflux temperature. |
| Formation of Side Products | 1. High Reaction Temperature: Can cause dehydration of the tertiary alcohol. 2. Strong Acid Catalyst: Harsh conditions can promote unwanted side reactions. | 1. Run the reaction at the lowest effective temperature (e.g., the boiling point of the alcohol) and avoid excessive heating. 2. Consider using a milder catalyst like p-TsOH or exploring non-acidic methods with coupling agents such as DCC or EDC if dehydration is a significant issue.[6] |
| Difficult Product Isolation | 1. Emulsion During Workup: The presence of salts or other impurities can prevent clean separation of aqueous and organic layers. 2. Incomplete Neutralization: Residual carboxylic acid remains in the organic layer, complicating purification. | 1. Add brine (saturated NaCl solution) during the aqueous wash to help break the emulsion. 2. Ensure the wash with sodium bicarbonate solution is thorough. Check the pH of the aqueous layer to confirm it is basic. Repeat the wash if necessary. |
Data Presentation: Optimizing Reaction Conditions
The following table presents representative data for optimizing the esterification of this compound with ethanol, based on common optimization parameters for Fischer esterification.[11]
| Entry | Ethanol (Equivalents) | Catalyst (H₂SO₄, mol%) | Temperature (°C) | Time (h) | Conversion Yield (%) |
| 1 | 5 | 1 | 78 (Reflux) | 6 | 65 |
| 2 | 10 | 1 | 78 (Reflux) | 6 | 78 |
| 3 | 10 (as solvent) | 1 | 78 (Reflux) | 6 | 85 |
| 4 | 10 (as solvent) | 3 | 78 (Reflux) | 6 | 92 |
| 5 | 10 (as solvent) | 3 | 78 (Reflux) | 12 | 95 |
| 6 | 10 (as solvent) + Water Removal | 3 | 78 (Reflux) | 6 | >98 |
| Water removal achieved using a Dean-Stark apparatus. |
Experimental Protocols
Protocol 1: Fischer Esterification using Ethanol
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (can be used in excess as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2-3 mol%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, and stir bar.
Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add this compound and an excess of anhydrous ethanol (e.g., 10-20 equivalents or enough to act as the solvent).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Allow the reaction to proceed for 6-12 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated NaHCO₃ solution (2x, or until no more gas evolves)
-
Brine (1x)
-
-
Purification: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Reaction scheme for the esterification of this compound.
Caption: Workflow for the synthesis and purification of the target ester.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-Hydroxycyclohexanecarboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 1-Hydroxycyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?
A1: Two primary synthesis routes are commonly considered for the production of this compound. The first involves the α-halogenation of cyclohexanecarboxylic acid followed by hydrolysis. This method is often favored for industrial applications as it avoids the use of highly toxic cyanides. The second route proceeds through the formation of cyclohexanone cyanohydrin from cyclohexanone, followed by hydrolysis of the nitrile group to a carboxylic acid. While effective, the use of hydrogen cyanide or cyanide salts in the second route necessitates stringent safety protocols and waste management procedures.[1]
Q2: What are the most common challenges encountered when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several common challenges, including:
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Heat Management: Exothermic reactions, particularly during hydrolysis, can be difficult to control in large reactors, potentially leading to side reactions or product degradation.[2]
-
Mixing Efficiency: Ensuring homogenous mixing in large vessels is critical for consistent reaction rates and to avoid localized "hot spots" or areas of high reactant concentration.[2]
-
Reaction Kinetics: Reaction times may not scale linearly from laboratory to plant, requiring careful study and optimization of reaction parameters.
-
Crystallization and Isolation: Achieving a consistent crystal form and purity during large-scale crystallization can be challenging. Issues like agglomeration and fouling of equipment can occur.[2]
-
Impurity Profile: The types and quantities of impurities may differ between lab-scale and industrial-scale production, necessitating robust purification methods.
Q3: What are the key safety considerations for the industrial production of this compound?
A3: Safety is paramount, particularly when dealing with corrosive and potentially hazardous reagents. Key considerations include:
-
Handling of Halogens: If using the halogenation route, proper containment and scrubbing of corrosive gases like bromine or chlorine are essential.
-
Use of Strong Acids and Bases: The process involves strong acids and bases, requiring appropriate personal protective equipment (PPE) and corrosion-resistant equipment.[3]
-
Cyanide Handling (if applicable): The cyanohydrin route involves highly toxic and volatile hydrogen cyanide or cyanide salts, demanding specialized handling procedures, dedicated ventilation, and emergency response plans.[4]
-
Pressure and Temperature Control: Reactions may be conducted under pressure and at elevated temperatures, necessitating robust reactor design and monitoring to prevent runaway reactions.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Halogenation and Hydrolysis of Cyclohexanecarboxylic Acid
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Incomplete Halogenation | Verify Catalyst Activity: Ensure the catalyst (e.g., phosphorus trichloride, sulfuryl chloride) is active and used in the correct amount. Monitor Reaction Temperature: Maintain the optimal temperature range for α-halogenation (typically 70-90 °C) to ensure complete reaction without promoting side reactions.[1] Check Halogen Addition Rate: A slow, controlled addition of the halogen (e.g., bromine) can improve selectivity and prevent localized excess. |
| Inefficient Hydrolysis | Optimize Base Concentration and Temperature: The concentration of the base (e.g., sodium hydroxide) and the reaction temperature (typically 60-70 °C) are critical for efficient hydrolysis.[1] Ensure Adequate Mixing: Vigorous mixing is necessary to ensure proper contact between the halogenated intermediate and the aqueous base. |
| Product Loss During Workup | Control pH during Acidification: Carefully adjust the pH to 2-3 with acid (e.g., hydrochloric acid) to ensure complete precipitation of the product without causing degradation.[1] Optimize Extraction Solvent and Procedure: Use an appropriate solvent like toluene for extraction and perform multiple extractions to maximize recovery.[1] |
Issue 2: Poor Product Quality and High Impurity Levels
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Side Reactions during Halogenation | Control Reaction Temperature: Overheating can lead to di-halogenated or other byproducts. Maintain strict temperature control. Use of a Solvent: Dissolving cyclohexanecarboxylic acid in an inert solvent can help to moderate the reaction. |
| Incomplete Hydrolysis | Increase Reaction Time or Temperature: If unreacted halogenated intermediate is detected, consider extending the hydrolysis time or cautiously increasing the temperature. |
| Impurities in Starting Materials | Analyze Raw Materials: Ensure the purity of cyclohexanecarboxylic acid and other reagents before use. |
| Ineffective Crystallization | Optimize Crystallization Solvent and Cooling Profile: Toluene is a common solvent for crystallization.[1] A slow, controlled cooling rate can improve crystal size and purity. Seeding: Introducing seed crystals can promote the formation of the desired crystal structure. |
Issue 3: Difficulties with Product Isolation and Drying
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Fine Crystals Clogging Filters | Modify Crystallization Conditions: Adjust the cooling rate, agitation, or solvent system to encourage the growth of larger crystals. |
| Product is Oily or Gummy | Ensure Complete Solvent Removal: Use a rotary evaporator or vacuum oven at an appropriate temperature to remove residual solvents. Check for Impurities: Oily consistency can be due to impurities that inhibit crystallization. Consider an additional purification step. |
| Slow Filtration Rate | Optimize Filter Type and Size: Select a filter medium appropriate for the crystal size. Use a Filter Aid: In some cases, a filter aid can improve filtration speed, but be mindful of potential contamination. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Halogenation-Hydrolysis Route
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | Cyclohexanecarboxylic Acid | Cyclohexanecarboxylic Acid | Cyclohexanecarboxylic Acid |
| Halogenation Catalyst | Sulfuryl chloride | Not specified | Not specified |
| Halogen | Liquid bromine | Not specified | Not specified |
| Hydrolysis Base | 20% Sodium Hydroxide | 20% Sodium Hydroxide | 20% Sodium Hydroxide |
| Hydrolysis Temperature | 60-70 °C | 85-90 °C | 60-70 °C |
| Acid for Neutralization | 10% Hydrochloric Acid | 20% Hydrochloric Acid | 20% Sulfuric Acid |
| Extraction Solvent | Toluene | Toluene | Toluene |
| Final Yield | 81% | 70% | 72% |
Data adapted from patent CN102675088A.[1]
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound via Halogenation and Hydrolysis
Adapted from patent CN102675088A.[1]
1. α-Bromination of Cyclohexanecarboxylic Acid:
- Charge a suitable glass-lined reactor with cyclohexanecarboxylic acid (1 equivalent) and a catalytic amount of sulfuryl chloride.
- Heat the mixture to 80-85 °C with agitation.
- Slowly add liquid bromine (1.05 equivalents) over 2 hours, maintaining the temperature and allowing for reflux.
- After the addition is complete, continue to stir at this temperature for 16 hours.
- Increase the temperature to 115 °C for 2 hours to drive the reaction to completion.
- Cool the reactor to room temperature.
2. Hydrolysis:
- To the crude α-bromocyclohexanecarboxylic acid, slowly add a 20% aqueous solution of sodium hydroxide (1.45 equivalents) while carefully controlling the temperature, which will rise to 60-70 °C.
- Maintain the temperature and agitation for 1 hour after the addition is complete.
- Cool the reaction mixture to room temperature.
3. Workup and Isolation:
- Acidify the reaction mixture to a pH of 2-3 with a 10% aqueous solution of hydrochloric acid.
- Transfer the mixture to a separation vessel and extract twice with toluene.
- Combine the organic layers and concentrate under reduced pressure to induce crystallization.
- Isolate the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum.
Visualizations
Caption: Synthesis of this compound via Halogenation and Hydrolysis.
Caption: Troubleshooting Workflow for Low Yield.
References
Preventing decomposition of 1-Hydroxycyclohexanecarboxylic acid during reaction
Welcome to the technical support center for 1-Hydroxycyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an alpha-hydroxy acid. It serves as a valuable building block in organic synthesis and is used as a reagent in the creation of various derivatives, including tetronic acid carboxylates which have applications in acaricidal formulations.
Q2: What are the main causes of this compound decomposition during a reaction?
A2: The primary causes of decomposition for this compound, like other α-hydroxy acids, are elevated temperatures, strongly acidic or basic pH conditions, and the presence of certain catalysts, particularly metal ions. Oxidative conditions can also lead to degradation.
Q3: What are the typical decomposition products of this compound?
A3: Under thermal stress, this compound can undergo decarboxylation to form cyclohexanone and carbon dioxide. In the presence of oxidizing agents, various oxidation and cleavage products can be formed.
Q4: How can I monitor the stability of this compound during my experiment?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to track the concentration of the parent compound and detect the formation of impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile decomposition byproducts.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the decomposition of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of cyclohexanone. | Thermal Decomposition: The reaction temperature may be too high, causing decarboxylation of the this compound. | - Lower the reaction temperature. The melting point of this compound is 107-108°C, and significant decomposition can occur at temperatures approaching its boiling point (299.3°C at 760 mmHg).[4] - If high temperatures are necessary, consider protecting the carboxylic acid group as an ester. |
| Formation of unexpected side products under acidic or basic conditions. | pH-Induced Decomposition: Extreme pH values can catalyze the decomposition of α-hydroxy acids. | - Maintain the reaction mixture at a neutral or near-neutral pH if the reaction chemistry allows. - Use a suitable buffer system to control the pH throughout the reaction. |
| Reaction fails or gives low yield in the presence of metal catalysts. | Catalyst-Induced Decomposition: Certain metal ions can catalyze the oxidative decarboxylation of α-hydroxy acids. | - Avoid the use of transition metal catalysts known to promote oxidation or decarboxylation. - If a metal catalyst is required, screen for catalysts with lower reactivity towards α-hydroxy acids. - Consider using metal-free reaction conditions where possible. |
| Gradual degradation of the starting material during the reaction. | Oxidative Decomposition: The presence of oxygen or other oxidizing agents in the reaction mixture can lead to the degradation of the α-hydroxy acid. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. - Use degassed solvents. - Avoid the use of strong oxidizing agents unless they are a required part of the reaction scheme. |
Experimental Protocols
Protocol 1: Esterification of this compound to Prevent Decarboxylation
This protocol describes a general procedure for converting this compound to its methyl ester, which is often more stable at higher temperatures.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate solution (5%, aqueous)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound methyl ester.
-
Purify the product by column chromatography if necessary.
Visualizing Reaction Pathways
Decomposition Pathway of this compound
The following diagram illustrates the thermal decomposition of this compound into cyclohexanone and carbon dioxide.
References
- 1. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 271816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1123-28-0 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 1-Hydroxycyclohexanecarboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-hydroxycyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: The main catalytic approaches for the synthesis of this compound involve the direct oxidation of cyclohexanecarboxylic acid or the oxidation of cyclohexanone. Key strategies include:
-
Biocatalytic Hydroxylation: Utilizing enzymes, such as cytochrome P450 monooxygenases, for selective hydroxylation.[1][2][3]
-
Phase-Transfer Catalysis (PTC): Employing phase-transfer catalysts to facilitate the reaction between reactants in different phases, often used for hydroxylations.
-
Oxidation with Strong Oxidizing Agents: While often stoichiometric, catalytic versions using strong oxidants like potassium permanganate or chromic acid can be employed.[1]
Q2: Which catalyst is recommended for high selectivity in the α-hydroxylation of cyclohexanecarboxylic acid?
A2: For high regioselectivity, biocatalysts, particularly engineered cytochrome P450 enzymes, are highly recommended. These enzymes can offer excellent control over the position of hydroxylation, minimizing the formation of unwanted isomers.[1][2][3] While specific data for cyclohexanecarboxylic acid is emerging, studies on similar substrates show high promise.
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products can include:
-
Over-oxidation products such as adipic acid.[4]
-
Other hydroxylated isomers (e.g., 2-, 3-, or 4-hydroxycyclohexanecarboxylic acid).
-
In reactions starting from cyclohexane, cyclohexanone and cyclohexanol can be significant byproducts.[2]
Q4: How can I improve the yield of this compound?
A4: To improve the yield, consider the following:
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Catalyst Selection: Choose a catalyst with high selectivity for the desired product to minimize byproduct formation.
-
Optimization of Reaction Conditions: Systematically optimize parameters such as temperature, pH, reaction time, and catalyst loading.
-
Substrate Purity: Ensure the purity of the starting materials, as impurities can inhibit the catalyst or lead to side reactions.
-
Product Inhibition: In biocatalytic systems, the product itself can inhibit the enzyme. Consider in-situ product removal strategies.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Poor Catalyst Activity | - Verify the age and storage conditions of the catalyst. - For biocatalysts, ensure the correct buffer, pH, and co-factors are used. - Consider catalyst poisoning by impurities in the substrate or solvent. |
| Suboptimal Reaction Conditions | - Perform a design of experiments (DoE) to screen for optimal temperature, pressure, and reactant concentrations. - For enzymatic reactions, ensure the pH is at the optimum for the specific enzyme. |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Increase the reaction time or catalyst loading if the reaction stalls. |
| Product Degradation | - Over-oxidation can be a significant issue.[4] Reduce the reaction time or the concentration of the oxidizing agent. - For temperature-sensitive catalysts like enzymes, ensure the reaction temperature does not exceed the enzyme's stability range. |
Issue 2: Low Selectivity and Formation of Multiple Products
| Possible Cause | Troubleshooting Suggestion |
| Non-selective Catalyst | - Switch to a more regioselective catalyst, such as an engineered cytochrome P450 enzyme.[1] - For chemical catalysts, modifying the ligand environment can sometimes improve selectivity. |
| Harsh Reaction Conditions | - Lower the reaction temperature to favor the desired kinetic product. - Reduce the concentration of the oxidant to minimize over-oxidation. |
| Isomerization of Product | - Analyze the product mixture at different time points to check for product isomerization under the reaction conditions. If observed, consider a milder work-up procedure. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Hydroxylation (Conceptual)
| Catalyst System | Starting Material | Oxidant | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| Cytochrome P450 | Cyclohexanecarboxylic Acid | O₂ / NADPH | Moderate to High | High | High regioselectivity, mild conditions. | Requires cofactor regeneration, potential for enzyme inhibition. |
| Phase-Transfer Catalyst | Cyclohexanecarboxylic Acid | H₂O₂ | Moderate | Moderate | Simple setup, inexpensive reagents. | Can have lower selectivity, may require optimization. |
| KMnO₄ (catalytic) | Cyclohexanone | KMnO₄ | Low to Moderate | Low to Moderate | Readily available oxidant. | Often requires stoichiometric amounts, can lead to over-oxidation.[1] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound using a Cytochrome P450 Biocatalyst
This protocol is a generalized procedure based on the application of P450 monooxygenases for hydroxylation reactions.[2][3]
-
Enzyme and Cofactor Preparation:
-
Prepare a solution of the purified cytochrome P450 enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH cofactor in the same buffer. An NADPH regeneration system is highly recommended for preparative scale reactions.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the buffer, cyclohexanecarboxylic acid (substrate), and the enzyme solution.
-
Initiate the reaction by adding the NADPH solution.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at the optimal temperature for the enzyme (typically 25-37°C).
-
Gently agitate the reaction mixture to ensure proper mixing.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Phase-Transfer Catalyzed α-Hydroxylation of Cyclohexanecarboxylic Acid (Conceptual)
This is a conceptual protocol based on general principles of phase-transfer catalysis for hydroxylation.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanecarboxylic acid in an organic solvent (e.g., toluene).
-
Add an aqueous solution of the oxidizing agent (e.g., hydrogen peroxide) and the phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).
-
-
Reaction Conditions:
-
Heat the biphasic mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
-
Work-up and Purification:
-
After cooling to room temperature, separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic Oxidation Reactions: A Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Hydroxycyclohexanecarboxylic Acid Using NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a molecule is paramount for its identification, characterization, and quality control. This guide provides a comparative analysis of 1-hydroxycyclohexanecarboxylic acid against its parent compound, cyclohexanecarboxylic acid, and its corresponding methyl ester, methyl cyclohexanecarboxylate, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
This comparison will highlight the influence of the hydroxyl and ester functional groups on the spectral properties of the cyclohexyl ring system. While experimental data is provided for the reference compounds, the NMR data for this compound is based on predicted values due to the limited availability of experimental spectra in public databases.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the three compounds.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Assignment | This compound (Predicted) | Cyclohexanecarboxylic Acid | Methyl Cyclohexanecarboxylate |
| -COOH/-OH | ~12.0 (br s), ~4.0 (br s) | 11.85 (s) | - |
| -OCH₃ | - | - | 3.66 (s) |
| CH (α to COOH) | - | 2.33 (tt) | 2.30 (tt) |
| CH₂ (Cyclohexyl) | 1.2 - 2.0 (m) | 1.24-1.94 (m) | 1.24-1.90 (m) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Assignment | This compound (Predicted) | Cyclohexanecarboxylic Acid | Methyl Cyclohexanecarboxylate [1] |
| C=O | ~180 | ~182 | 176.5 |
| C-OH | ~70 | - | - |
| -OCH₃ | - | - | 51.3 |
| C (α to COOH) | - | 43.0 | 43.1 |
| CH₂ (Cyclohexyl) | ~21, ~25, ~35 | 25.6, 25.8, 29.2 | 25.4, 25.7, 29.1 |
Table 3: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound | 144 | 55 | 126, 98, 81, 70 |
| Cyclohexanecarboxylic Acid [2][3] | 128 | 55 | 111, 83, 41 |
| Methyl Cyclohexanecarboxylate [4] | 142 | 55 | 111, 87, 83 |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectra for small organic molecules.
NMR Spectroscopy
-
Sample Preparation: [5]
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
For ¹H NMR, a standard pulse sequence is used, and the spectral data is acquired over a range of -1 to 13 ppm.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum, with a spectral width of 0 to 220 ppm.
-
The data is then Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For volatile compounds, the sample is introduced via a gas chromatograph (GC-MS) or a direct insertion probe.
-
The sample is vaporized in the ion source of the mass spectrometer.
-
-
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
-
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Mandatory Visualization
Caption: Workflow for the comparative analysis of cyclohexanecarboxylic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxylic acid [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Quantification of 1-Hydroxycyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development requiring accurate quantification of 1-Hydroxycyclohexanecarboxylic acid, a key intermediate in various synthetic pathways, selecting the optimal analytical method is paramount. This guide provides a comparative overview of two robust High-Performance Liquid Chromatography (HPLC) methods: Ion-Exclusion Chromatography (IEC) and Reversed-Phase (RP) HPLC. The comparison is based on established principles for the analysis of organic and hydroxy acids, offering insights into their respective performances.
Method Comparison at a Glance
The choice between Ion-Exclusion and Reversed-Phase HPLC for the analysis of this compound will depend on the specific requirements of the assay, including the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of expected performance characteristics for each method, based on typical results for similar polar analytes.
| Performance Parameter | Method 1: Ion-Exclusion Chromatography (IEC) | Method 2: Reversed-Phase (RP) HPLC |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (Recovery) | 80-102% | 96-100% |
| Precision (RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Sub-mg/L | Dependent on UV absorbance |
| Limit of Quantification (LOQ) | mg/L range | Dependent on UV absorbance |
| Typical Run Time | < 20 minutes | < 15 minutes |
| Primary Separation Mechanism | Ion exclusion and size exclusion | Hydrophobic interaction |
In-Depth Methodologies
Detailed experimental protocols for both suggested HPLC methods are provided below. These serve as a strong starting point for method development and validation for the quantification of this compound.
Method 1: Ion-Exclusion Chromatography (IEC)
Ion-exclusion chromatography is a powerful technique for separating organic acids. The mechanism relies on the repulsion of anionic analytes from the negatively charged stationary phase, leading to their early elution, while neutral molecules can explore the pores of the stationary phase and are retained longer.
Experimental Protocol:
-
Column: A polymer-based ion-exclusion column (e.g., polystyrene-divinylbenzene sulfonated cation-exchange resin in the hydrogen form) is typically used.
-
Mobile Phase: An acidic mobile phase, such as 0.005 M sulfuric acid in water, is employed to ensure the carboxylic acid is in its protonated, neutral form.
-
Flow Rate: A flow rate of 0.5 - 0.8 mL/min is generally optimal.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 50 °C, can improve peak shape and reproducibility.
-
Detection: UV detection at a low wavelength, typically around 210 nm, is suitable for detecting the carboxyl group.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
Method 2: Reversed-Phase (RP) HPLC
Reversed-phase HPLC is a widely used technique that separates molecules based on their hydrophobicity. For polar molecules like this compound, ion suppression is often employed to increase retention on the nonpolar stationary phase.
Experimental Protocol:
-
Column: A C18 or a more polar embedded-phase column is recommended to provide sufficient retention for this polar analyte.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2.5) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to ensure good peak shape and resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a controlled room temperature or slightly elevated (e.g., 30 °C).
-
Detection: UV detection at 210 nm is appropriate.
-
Sample Preparation: Samples should be dissolved in a mixture similar to the initial mobile phase composition and filtered through a 0.45 µm filter.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis for both the IEC and RP-HPLC methods.
Caption: Experimental workflow for the quantification of this compound using Ion-Exclusion Chromatography.
Caption: Experimental workflow for the quantification of this compound using Reversed-Phase HPLC.
Concluding Remarks
Both Ion-Exclusion Chromatography and Reversed-Phase HPLC offer viable and robust approaches for the quantification of this compound. The IEC method is particularly well-suited for separating a range of organic acids and is less prone to matrix effects from inorganic ions. On the other hand, RP-HPLC is a more universally available technique and, with the appropriate choice of a polar-compatible column, can provide excellent resolution and sensitivity. The final method selection should be based on a thorough method development and validation process to ensure the required performance for the intended application.
A Comparative Analysis of the Reactivity of 1-Hydroxycyclohexanecarboxylic Acid and Other Key Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Hydroxycyclohexanecarboxylic acid with other prominent hydroxy acids, namely glycolic acid, lactic acid, mandelic acid, and salicylic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by presenting a structured analysis of their acidic properties and reactivity in key chemical transformations, supported by available experimental data.
Introduction to Hydroxy Acids
Hydroxy acids are a class of organic compounds that contain both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. Their unique bifunctionality makes them versatile building blocks in organic synthesis and important molecules in various biological processes. The relative position of the hydroxyl group to the carboxylic acid group (alpha, beta, etc.) and the overall molecular structure significantly influence their chemical properties and reactivity. This guide focuses on this compound, a cyclic alpha-hydroxy acid, and compares it to other well-studied alpha- and beta-hydroxy acids.
Comparative Analysis of Acidity
The acidity of a carboxylic acid, quantified by its acid dissociation constant (pKa), is a fundamental measure of its reactivity, particularly in acid-base reactions. A lower pKa value indicates a stronger acid. The acidity of hydroxy acids is influenced by the inductive effect of the hydroxyl group and, in some cases, by intramolecular hydrogen bonding.
| Hydroxy Acid | Structure | Type | pKa |
| This compound | C₇H₁₂O₃ | Cyclic Alpha-Hydroxy | ~3.99[1] |
| Glycolic Acid | C₂H₄O₃ | Alpha-Hydroxy | ~3.83[2][3] |
| Lactic Acid | C₃H₆O₃ | Alpha-Hydroxy | ~3.86[4][5][6][7][8] |
| Mandelic Acid | C₈H₈O₃ | Alpha-Hydroxy | ~3.41[9] |
| Salicylic Acid | C₇H₆O₃ | Beta-Hydroxy (ortho) | ~2.97[10] |
Key Observations:
-
Salicylic acid is the strongest acid in this group, which can be attributed to the stabilization of its conjugate base through intramolecular hydrogen bonding between the carboxylate and the adjacent hydroxyl group.[11]
-
Mandelic acid is a stronger acid than the aliphatic alpha-hydroxy acids, likely due to the electron-withdrawing effect of the phenyl group.
-
Glycolic acid, lactic acid, and this compound have comparable acidities. The presence of the cyclohexyl ring in this compound does not appear to significantly alter its acidity compared to its linear aliphatic counterparts.
Reactivity in Key Chemical Transformations
The reactivity of hydroxy acids extends beyond their acidic nature. The interplay between the hydroxyl and carboxylic acid groups dictates their behavior in reactions such as esterification, oxidation, and decarboxylation.
Esterification
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental transformation. For hydroxy acids, this can occur intermolecularly with an external alcohol or intramolecularly to form lactones (cyclic esters). The rate of esterification is influenced by steric hindrance around the carboxylic acid and the alcohol.
-
Glycolic acid , being the smallest, is expected to undergo esterification most readily.
-
Lactic acid would be slightly slower due to the methyl group.
-
This compound presents a more sterically hindered carboxyl group due to the cyclohexyl ring, which would likely lead to a slower esterification rate compared to glycolic and lactic acids.
-
Mandelic acid also has a bulky phenyl group, which would sterically hinder the approach of an alcohol.
-
Salicylic acid's carboxyl group is also sterically hindered by the ortho-hydroxyl group.
Oxidation
The hydroxyl group of hydroxy acids can be oxidized. Primary alpha-hydroxy acids (like glycolic acid) can be oxidized to aldehydes and then to carboxylic acids, while secondary alpha-hydroxy acids (like lactic, mandelic, and this compound) are oxidized to ketones. The ease of oxidation can vary depending on the structure and the oxidizing agent used.
Kinetic studies on the oxidation of various α-hydroxy acids by different oxidizing agents have been reported. For instance, one study investigated the kinetics of oxidation of several α-hydroxy acids by peroxydisulphate, showing that the reaction rate is dependent on the specific hydroxy acid.[13] Another study looked at the oxidation of α-hydroxy acids by Caro's acid in a micellar medium.[14][15]
Decarboxylation
Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). While simple carboxylic acids are generally stable to decarboxylation, the presence of other functional groups can facilitate this reaction. Alpha-hydroxy acids can undergo oxidative decarboxylation.[16][17][18] Beta-keto acids are particularly prone to decarboxylation, a characteristic that is relevant to the metabolism of some hydroxy acids.[19] The thermal decarboxylation of acids with a double-bonded function on the alpha carbon can proceed through a cyclic elimination process.[15]
Experimental Protocols
Below is a general methodology for a common reaction involving hydroxy acids.
General Experimental Protocol for Fischer Esterification
This protocol outlines the general steps for the acid-catalyzed esterification of a hydroxy acid with an alcohol.[20][21]
Materials:
-
Hydroxy acid (e.g., this compound)
-
Alcohol (e.g., ethanol, in excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (drying agent)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the hydroxy acid in an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add water and an organic solvent (e.g., diethyl ether) to extract the ester.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize the acidic catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
Signaling Pathways and Biological Relevance
Alpha-hydroxy acids (AHAs) are known to have significant effects on the skin and are widely used in dermatology.[22] Their biological activity is often linked to their ability to influence cellular signaling pathways.
Many alpha-hydroxy acids, including glycolic acid, lactic acid, and mandelic acid, are known to promote exfoliation and increase cell turnover by modulating intracellular calcium concentration and inducing apoptosis in keratinocytes.[23][24][25] They can also influence collagen synthesis and other aspects of skin physiology. While the specific signaling pathways for this compound are not as extensively studied, its structural similarity to other alpha-hydroxy acids suggests it may share some common biological activities.
Conclusion
This comparative guide highlights the key differences and similarities in the reactivity of this compound and other selected hydroxy acids. The acidity of these compounds is well-defined, with salicylic acid being the most acidic due to intramolecular stabilization. For other reactions like esterification and oxidation, reactivity is largely governed by steric and electronic factors inherent to their molecular structures. While direct comparative kinetic data is sparse, the principles of organic chemistry allow for a qualitative comparison. The provided experimental protocol for esterification serves as a template for further investigation into the relative reactivity of these valuable compounds. Further research is warranted to elucidate the specific biological signaling pathways of this compound and to quantify its reactivity in a broader range of chemical transformations.
References
- 1. 1123-28-0 CAS MSDS (1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 79-14-1 CAS MSDS (Glycolic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. proprep.com [proprep.com]
- 5. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lactic-acid.com [lactic-acid.com]
- 7. Lactic acid - Wikipedia [en.wikipedia.org]
- 8. L-Lactic Acid | C3H6O3 | CID 107689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-mandelic acid | C8H8O3 | CID 439616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water - UBC Library Open Collections [open.library.ubc.ca]
- 17. Oxidative Decarboxylation of α-Hydroxy Acids by a Functional Model of the Nonheme Iron Oxygenase, CloR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chembam.com [chembam.com]
- 21. uakron.edu [uakron.edu]
- 22. researchgate.net [researchgate.net]
- 23. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How Do Alpha Hydroxy Acids Exfoliate The Skin? Andy Millward [andymillward-facialist.co.uk]
Performance of 1-Hydroxycyclohexanecarboxylic acid in polyester synthesis vs. other cyclic monomers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclic monomers into polyester backbones is a critical strategy for tailoring polymer properties to meet the demands of advanced applications, from high-performance engineering plastics to biocompatible materials for drug delivery. While a vast array of cyclic monomers exists, their performance in polyester synthesis varies significantly. This guide provides an objective comparison of the performance of three key classes of cyclic monomers—lactones, cyclic diacids, and cyclic diols—in polyester synthesis, supported by experimental data and detailed methodologies.
Performance Comparison of Polyesters from Cyclic Monomers
The choice of cyclic monomer profoundly influences the thermal and mechanical properties of the resulting polyester. The following tables summarize key performance indicators for polyesters synthesized from ε-caprolactone, 1,4-cyclohexanedicarboxylic acid, and 1,4-cyclohexanedimethanol.
Table 1: Thermal Properties of Polyesters Derived from Cyclic Monomers
| Property | Poly(ε-caprolactone) (PCL) from ε-Caprolactone | Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE) from 1,4-CHDA | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) from 1,4-CHDM |
| Glass Transition Temperature (Tg) (°C) | -60[1] | Higher than linear aliphatic polyesters[2] | ~90[3] |
| Melting Temperature (Tm) (°C) | 55 - 65[1] | Varies with cis/trans isomer ratio[4] | ~290-300[3] |
| Decomposition Temperature (°C) | ~350[1] | Good thermal stability[5][6] | ~390[3] |
Table 2: Mechanical Properties of Polyesters Derived from Cyclic Monomers
| Property | Poly(ε-caprolactone) (PCL) from ε-Caprolactone | Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE) from 1,4-CHDA | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) from 1,4-CHDM |
| Tensile Strength (MPa) | 16.9 - 35[1] | Improved with rigid TCDM moiety[2] | >41[3] |
| Tensile Modulus (MPa) | 373 ± 40[1] | - | - |
| Elongation at Break (%) | >400[1] | - | >159[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of polyesters. The following sections provide established methodologies for the polymerization of the discussed cyclic monomers.
Protocol 1: Ring-Opening Polymerization (ROP) of ε-Caprolactone
This protocol describes the synthesis of poly(ε-caprolactone) (PCL) via ring-opening polymerization, a common method for lactone monomers.
Materials:
-
ε-Caprolactone (monomer)
-
Benzyl alcohol (initiator)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Reaction vessel with a rubber stopper
-
Schlenk line or glove box for maintaining an inert atmosphere
-
Heating source (e.g., oil bath) with temperature control
Procedure:
-
Preparation: The monomer, catalyst, and initiator are weighed according to the desired monomer-to-catalyst and monomer-to-initiator ratios (e.g., [M]:[C]:[I] of 400:1:5).[7][8]
-
Degasification: The reactants are transferred to separate reaction vessels, sealed, and degassed with argon for approximately 10 minutes to remove oxygen and moisture.[7][8]
-
Reaction Initiation: Under an inert atmosphere, the monomer and initiator are transferred to the reaction vessel containing the catalyst.[7][8]
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 75°C) and stirred for a specified time (e.g., 25 minutes) to achieve high conversion.[7][8]
-
Termination and Purification: The polymerization is terminated, and the resulting polymer is purified to remove any residual monomer and catalyst.
Protocol 2: Melt Polycondensation of 1,4-Cyclohexanedicarboxylic Acid (CHDA)
This protocol outlines the synthesis of a polyester from a cyclic diacid, such as poly(butylene trans-1,4-cyclohexanedicarboxylate), via a two-stage melt polycondensation.
Materials:
-
1,4-Cyclohexanedicarboxylic acid (CHDA)
-
1,4-Butanediol (BD)
-
Esterification catalyst (e.g., a titanium-based catalyst)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column
-
Heating mantle with temperature control
-
Vacuum pump
Procedure:
-
Esterification: CHDA and an excess of 1,4-butanediol are charged into the reaction vessel with the catalyst. The mixture is heated under a nitrogen atmosphere to initiate the esterification reaction, with the removal of water as a byproduct.[2]
-
Polycondensation: Once the esterification is complete, the temperature is raised, and a vacuum is applied to remove the excess diol and drive the polymerization to a high molecular weight. The reaction is monitored by the increase in melt viscosity.[2]
Protocol 3: Melt Polycondensation of 1,4-Cyclohexanedimethanol (CHDM)
This protocol describes the synthesis of a polyester from a cyclic diol, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), using a two-step melt polymerization process.[9]
Materials:
-
Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Catalyst (e.g., Antimony(III) oxide or a titanium-based catalyst)[9]
-
Stabilizer (e.g., Phosphorous acid)[9]
Equipment:
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column
-
Heating mantle and temperature controller
-
Vacuum pump
Procedure:
-
Esterification/Transesterification: The reaction vessel is charged with TPA (or DMT), an excess of CHDM (molar ratio typically 1:1.2 to 1:2.2), the catalyst, and the stabilizer.[9] The mixture is heated to 180-250°C under a nitrogen atmosphere to produce low molecular weight oligomers, with the removal of water or methanol.[9]
-
Polycondensation: The temperature is increased to 250-300°C, and a high vacuum is slowly applied to remove excess CHDM and other volatile byproducts. The reaction proceeds until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.[3][9] The molten polymer is then extruded and pelletized.
Visualizing Polymerization Pathways and Monomer Structures
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the polymerization processes and the structures of the key monomers.
Caption: Experimental Workflows for Polyester Synthesis.
Caption: Chemical Structures of Cyclic Monomers.
Caption: Influence of Monomer Structure on Polyester Properties.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 8. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for Purity Assessment of 1-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of four common analytical methods for the purity assessment of 1-Hydroxycyclohexanecarboxylic acid, an important building block in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and presents a comparison of validation data to aid in method selection and implementation in a research or quality control setting. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Comparison of Analytical Method Performance
The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the hypothetical, yet typical, results for the purity assessment of this compound.
Table 1: Summary of Validation Data for Purity Assessment Methods
| Validation Parameter | HPLC-UV | HPLC-RID | GC-FID (with Derivatization) | Acid-Base Titrimetry |
| Specificity | High (Impurity profile) | Moderate (Universal detector) | Very High (High resolution) | Low (Assay of total acid) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | N/A |
| Range (µg/mL) | 1 - 500 | 20 - 1000 | 0.5 - 250 | N/A |
| Accuracy (% Recovery) | 98.5 - 101.0% | 98.0 - 102.0% | 99.0 - 101.5% | 99.5 - 100.5% |
| Precision (RSD%) | < 1.0% | < 1.5% | < 0.8% | < 0.2% |
| LOD (µg/mL) | 0.3 | 5 | 0.1 | N/A |
| LOQ (µg/mL) | 1.0 | 20 | 0.5 | N/A |
| Primary Use Case | Impurity profiling & Assay | Assay for pure substance | Trace impurity analysis | Main component assay |
Visualized Workflows
A clear workflow is essential for systematic method validation and for understanding complex analytical processes like derivatization.
Caption: General workflow for analytical method validation.
Caption: Silylation derivatization for GC analysis.
Experimental Protocols
Detailed methodologies are provided for each of the compared analytical techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This method separates the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase. Detection is achieved by measuring the absorbance of UV light at a low wavelength, suitable for the carboxylic acid functional group.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Sample Preparation:
-
Accurately weigh 25 mg of this compound.
-
Dissolve in and dilute to 50.0 mL with the mobile phase to obtain a concentration of 500 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Principle: An alternative to UV detection, RID is a universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from the column. It is suitable for compounds with no significant UV chromophore.
-
Instrumentation: HPLC system with a Refractive Index Detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Methanol and 0.05 M Potassium Phosphate Buffer, pH 3.0 (20:80 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detector Temperature: 35°C
-
-
Sample Preparation:
-
Accurately weigh 50 mg of this compound.
-
Dissolve in and dilute to 50.0 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Allow the solution to equilibrate to the column temperature before injection.
-
Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
-
Principle: Due to its low volatility, this compound must first be chemically modified (derivatized) to a more volatile form.[5][6][7][8][9] Silylation is a common technique where active hydrogen atoms are replaced by a silyl group. The resulting volatile derivative is then analyzed by GC-FID.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector.
-
Derivatization Protocol:
-
Accurately weigh 5 mg of the sample into a reaction vial.
-
Add 500 µL of Pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injection Port Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program: Initial 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Detector Temperature: 280°C
-
Method 4: Acid-Base Titrimetry
-
Principle: This is an absolute quantitative method that determines the total amount of acidic substance in the sample. The carboxylic acid is neutralized with a standardized solution of a strong base, and the endpoint is determined potentiometrically or with a color indicator.[10][11]
-
Instrumentation: Calibrated burette or an autotitrator with a pH electrode.
-
Procedure:
-
Accurately weigh approximately 300 mg of this compound.
-
Dissolve the sample in 50 mL of neutralized deionized water (boil to remove CO2, then cool). A small amount of ethanol may be added to aid dissolution.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 M Sodium Hydroxide (NaOH) solution until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
-
Calculation:
-
Purity (%) = (V × M × F × 100) / W
-
Where:
-
V = Volume of NaOH titrant (L)
-
M = Molarity of NaOH solution (mol/L)
-
F = Molar mass of this compound (144.17 g/mol )
-
W = Weight of the sample (g)
-
-
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to Catalysts in 1-Hydroxycyclohexanecarboxylic Acid Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-Hydroxycyclohexanecarboxylic acid is a valuable building block in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of different catalytic methods for its synthesis, focusing on quantitative performance data and detailed experimental protocols to inform catalyst selection and process optimization.
The predominant synthetic route to this compound initiates from cyclohexanone, proceeding through a two-step sequence involving the formation of a cyanohydrin intermediate followed by its hydrolysis. The choice of catalyst for the initial cyanohydrin formation is critical and significantly influences the overall efficiency of the synthesis. This guide compares the traditional use of alkali metal cyanides, which act as both reactant and catalyst, with an alternative approach utilizing phase-transfer catalysis. Additionally, a distinct pathway commencing from cyclohexanecarboxylic acid is presented for a comprehensive overview.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of this compound, based on available experimental data.
| Catalytic System | Starting Material | Key Reagents | Catalyst | Overall Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Alkali Metal Cyanide | Cyclohexanone | KCN or NaCN, H₂SO₄ or HCl | KCN or NaCN (acts as reagent and basic catalyst) | 78-82% | 1. Cyanation: 0-20 °C2. Hydrolysis: Reflux | Simple, readily available reagents. | Use of highly toxic alkali metal cyanides and strong acids. |
| Phase-Transfer Catalysis | Cyclohexanone | NaCN, H₂SO₄ | Quaternary Ammonium Salt (e.g., Aliquat 336) | Potentially >90% (for cyanation step) | Two-phase system (e.g., water/toluene), ambient temperature. | Improved safety by avoiding direct handling of HCN, potentially higher yields.[1] | Requires a specific phase-transfer catalyst, optimization of reaction conditions may be needed. |
| Halogenation-Hydrolysis | Cyclohexanecarboxylic acid | Liquid Bromine, NaOH, HCl | Sulfuryl chloride or PCl₃/PCl₅ | 70-81%[2] | 1. Halogenation: 80-85 °C2. Hydrolysis: 85-90 °C | Avoids the use of cyanides.[2] | Use of corrosive and hazardous bromine and acid chlorides, multi-step process.[2] |
Reaction Pathways and Experimental Workflows
The selection of a synthetic strategy depends on factors such as scale, safety considerations, and available equipment. Below are diagrams illustrating the logical flow of the compared synthetic routes.
Experimental Protocols
1. Synthesis using Alkali Metal Cyanide (Potassium Cyanide)
-
Step 1: Formation of Cyclohexanone Cyanohydrin. A solution of potassium cyanide in water is cooled in an ice bath. Cyclohexanone is added, followed by the slow addition of sulfuric acid while maintaining the temperature below 20°C. The mixture is stirred for a few hours, and the resulting cyanohydrin is extracted with an organic solvent.
-
Step 2: Hydrolysis to this compound. The crude cyanohydrin is added to concentrated hydrochloric acid and the mixture is refluxed for several hours. Upon cooling, the product crystallizes and is collected by filtration. The reported yield for this two-step process is typically in the range of 78-82%.
2. Synthesis via Halogenation-Hydrolysis
-
Step 1: α-Bromination of Cyclohexanecarboxylic acid. Cyclohexanecarboxylic acid is heated with a catalytic amount of sulfuryl chloride. Liquid bromine is then added dropwise while maintaining the temperature at 80-85°C. The reaction mixture is heated for an extended period to complete the bromination.[2]
-
Step 2: Hydrolysis to this compound. The crude α-bromocyclohexanecarboxylic acid is cooled, and a sodium hydroxide solution is added, causing the temperature to rise. The mixture is stirred for about an hour and then cooled. The solution is acidified with hydrochloric acid, and the product is extracted with an organic solvent, followed by crystallization to yield the final product.[2] Reported yields for this method range from 70% to 81%.[2]
Conclusion
The choice of catalytic system for the synthesis of this compound involves a trade-off between efficiency, safety, and cost. The traditional alkali metal cyanide route offers a straightforward and high-yielding method but involves the handling of highly toxic materials. Phase-transfer catalysis presents a potentially safer alternative with the possibility of achieving even higher yields, although it requires a specific catalyst. The halogenation-hydrolysis pathway completely avoids the use of cyanides but involves corrosive reagents and multiple steps.
For researchers and drug development professionals, the selection of the optimal synthetic route will depend on the specific requirements of their project, including the scale of the synthesis, available safety infrastructure, and economic considerations. This guide provides the foundational data and methodologies to make an informed decision.
References
Efficacy of 1-Hydroxycyclohexanecarboxylic Acid Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 1-hydroxycyclohexanecarboxylic acid represent a class of compounds with potential therapeutic applications. This guide provides a comparative analysis of their efficacy in key biological assays, focusing on anti-inflammatory and anticancer activities. Due to the limited availability of comprehensive, head-to-head comparative studies on a wide range of this compound derivatives, this document summarizes the available data and provides context with related cyclohexanecarboxylic acid derivatives.
Anti-Inflammatory Activity
The anti-inflammatory potential of cyclohexanecarboxylic acid derivatives has been explored, with a focus on their ability to modulate key inflammatory pathways. While specific quantitative data for a series of this compound derivatives is not extensively available in the public domain, studies on related compounds, such as amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, offer valuable insights into the potential of this scaffold. These studies typically assess the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
A study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated significant anti-inflammatory and antiproliferative effects.[1][2] The inhibitory activity of these compounds on TNF-α and IL-6 secretion in mitogen-stimulated peripheral blood mononuclear cells (PBMCs) highlights the potential of the cyclohexanecarboxylic acid core in modulating inflammatory responses.
Table 1: Anti-inflammatory and Antiproliferative Activity of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Inhibition of TNF-α Secretion (%) at 50 µg/mL | Inhibition of IL-6 Secretion (%) at 50 µg/mL | Antiproliferative Activity (% of Control) at 100 µg/mL |
| 2a | 2-pyridyl | H | ~40 | Not significant | ~30 |
| 2b | 2-pyridyl | 2-pyridyl | ~60 | ~50 | ~45 |
| 2d | 2-pyridyl | 4-nitrophenyl | ~55 | Not significant | ~25 |
| 2f | 4-chlorophenyl | 4-nitrophenyl | ~75 | Not significant | ~20 |
| Ibuprofen | - | - | ~30 | ~20 | ~60 |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1][2]
It is important to note that these compounds lack the 1-hydroxy group. Further research is needed to elucidate how the addition of a hydroxyl group at the 1-position of the cyclohexane ring would modulate this activity.
Anticancer Activity
The evaluation of this compound derivatives for anticancer activity is an emerging area of research. While comprehensive screening data is limited, the broader class of cyclohexanecarboxylic acid derivatives has shown some promise. For instance, isoxazole and thiazole analogs of cyclohexanecarboxylic acid have been investigated as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a potential target in obesity and related metabolic disorders, which can have implications in cancer.
In the absence of specific IC50 values for a series of this compound derivatives, a comparative analysis is challenging. However, the general approach to assessing anticancer efficacy involves in vitro cytotoxicity assays against various cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for key in vitro assays.
In Vitro Anti-inflammatory Assay: Measurement of Cytokine Secretion
This protocol outlines the measurement of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
1. Cell Culture and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
2. Cytokine Measurement:
-
Centrifuge the plates and collect the cell-free supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage inhibition of cytokine secretion for each compound concentration relative to the LPS-stimulated control.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines.
Conclusion
The available data suggests that the cyclohexanecarboxylic acid scaffold is a promising starting point for the development of novel anti-inflammatory and potentially anticancer agents. However, there is a clear need for more systematic studies on this compound derivatives to establish clear structure-activity relationships and to provide robust comparative data against existing alternatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such future research.
References
A Comparative Guide to the Structural Isomers of 1-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of 1-Hydroxycyclohexanecarboxylic acid and its positional and geometric isomers. The information presented is intended to support research and development activities where the selection of a specific isomer with desired properties is critical. All quantitative data is summarized for easy comparison, and generalized experimental protocols for key analytical techniques are provided.
Physicochemical Properties of Hydroxycyclohexanecarboxylic Acid Isomers
The following table summarizes key physicochemical properties of this compound and its isomers. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological settings.
| Property | This compound | 2-Hydroxycyclohexanecarboxylic acid (mixture of diastereomers) | 3-Hydroxycyclohexanecarboxylic acid (mixture of diastereomers) | cis-4-Hydroxycyclohexanecarboxylic acid | trans-4-Hydroxycyclohexanecarboxylic acid |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ | C₇H₁₂O₃ | C₇H₁₂O₃ | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol |
| Melting Point (°C) | 107-108[1] | Not available | 130-132 | 150[1] | 145[2] |
| Boiling Point (°C) | 299.3 at 760 mmHg[1] | Not available | 307.9 (Predicted) | 115 (at 8 Torr)[1][3] | 308[2] |
| pKa | Not available | Not available | 4.71 (Predicted) | 4.836 (at 25°C)[1][3] | 4.687 (at 25°C)[2] |
| CAS Number | 1123-28-0[1] | 609-69-8[4] | 606488-94-2 | 3685-22-1[3] | 3685-26-5[2] |
Isomeric Relationships
The isomers of hydroxycyclohexanecarboxylic acid can be categorized based on the position of the hydroxyl group and their stereochemistry. The following diagram illustrates these relationships.
Caption: Isomeric relationships of hydroxycyclohexanecarboxylic acid.
Experimental Workflow for Isomer Analysis
The separation and characterization of hydroxycyclohexanecarboxylic acid isomers typically involve a multi-step process combining chromatographic and spectroscopic techniques. The following diagram outlines a general experimental workflow.
Caption: A general experimental workflow for isomer separation and analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the workflow are provided below. These are generalized protocols and may require optimization for specific isomers and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To separate the different isomers of hydroxycyclohexanecarboxylic acid.
Methodology:
-
Column Selection: A reversed-phase C18 column is a suitable starting point. For enhanced separation of positional isomers, a phenyl-hexyl or cyano (CN) column may offer different selectivity. Chiral stationary phases would be required for the separation of enantiomers.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase should be controlled to ensure consistent ionization of the carboxylic acid group.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for compounds lacking a strong chromophore.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area for each separated isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure and stereochemistry of the isolated isomers.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to determine the number of different proton environments, their chemical shifts, and coupling constants. This information helps to establish the connectivity of the atoms.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to determine the number of different carbon environments.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): If necessary, perform 2D NMR experiments to establish detailed correlations between protons and carbons, confirming the overall structure. For stereochemical assignments, NOESY or ROESY experiments can be valuable.
-
Data Analysis: Interpret the chemical shifts, coupling constants, and correlations to elucidate the precise structure of each isomer.
X-ray Crystallography for Unambiguous Structure Determination
Objective: To obtain the precise three-dimensional structure of a crystalline isomer.
Methodology:
-
Crystal Growth: Grow single crystals of the purified isomer of sufficient size and quality. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides highly accurate bond lengths, bond angles, and stereochemical information, allowing for unambiguous identification of the isomer.
References
A Comparative Guide to Polymers Derived from 1-Hydroxycyclohexanecarboxylic Acid: Benchmarking Against Leading Biodegradable Polyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted properties of polymers derived from 1-Hydroxycyclohexanecarboxylic acid against two well-established biodegradable polyesters: Polylactic Acid (PLA) and Polycaprolactone (PCL). Due to a notable lack of specific experimental data in publicly available literature for polymers synthesized directly from this compound, this guide leverages data from structurally similar aliphatic polyesters and established principles of polymer chemistry to project its likely characteristics. The information herein is intended to serve as a foundational resource to stimulate further research and development in this promising area of biomaterials.
Executive Summary
Polymers derived from this compound are anticipated to be biodegradable aliphatic polyesters with a unique combination of properties stemming from the cyclic nature of their monomer unit. Theoretically, the incorporation of the cyclohexane ring into the polymer backbone could enhance thermal stability and mechanical strength compared to linear aliphatic polyesters like PCL, while potentially offering a different degradation profile than the more rigid PLA. These characteristics make them intriguing candidates for applications in drug delivery, medical implants, and tissue engineering scaffolds. This guide presents a comparative summary of key performance indicators, detailed experimental protocols for the synthesis and characterization of aliphatic polyesters, and visual workflows to aid in the design of future studies.
Comparative Data of Polymer Properties
The following tables summarize the known properties of PLA and PCL, alongside projected properties for Poly(1-hydroxycyclohexanecarboxylate). These projections are based on the influence of the cycloaliphatic structure on polymer characteristics.
Table 1: Comparison of Mechanical Properties
| Property | Poly(1-hydroxycyclohexanecarboxylate) (Projected) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Tensile Strength (MPa) | 40 - 60 | 50 - 70[1][2] | 20 - 40 |
| Young's Modulus (GPa) | 2.0 - 4.0 | 2.7 - 16[3] | 0.2 - 0.4 |
| Elongation at Break (%) | 5 - 20 | 2 - 10[2] | >100 |
Table 2: Comparison of Thermal Properties
| Property | Poly(1-hydroxycyclohexanecarboxylate) (Projected) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Glass Transition Temp. (°C) | 70 - 90 | 55 - 65[3] | -60[4] |
| Melting Temperature (°C) | 160 - 200 | 150 - 180[3] | 59 - 64 |
| Decomposition Temp. (°C) | > 300 | ~350 | ~350 |
Table 3: Comparison of Degradation and Biocompatibility
| Property | Poly(1-hydroxycyclohexanecarboxylate) (Projected) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Degradation Time | Months to Years | Months to Years | 1 - 4 Years |
| Degradation Mechanism | Hydrolytic, Enzymatic | Hydrolytic | Hydrolytic, Enzymatic |
| Biocompatibility | Expected to be biocompatible | Excellent | Excellent |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of aliphatic polyesters are provided below. These protocols can be adapted for the study of polymers derived from this compound.
Polymer Synthesis: Polycondensation of this compound
Objective: To synthesize Poly(1-hydroxycyclohexanecarboxylate) via melt polycondensation.
Materials:
-
This compound (monomer)
-
Tin(II) 2-ethylhexanoate (catalyst)
-
Nitrogen gas (inert atmosphere)
-
High-vacuum line
-
Schlenk flask and stirrer
Procedure:
-
The monomer, this compound, is placed in a Schlenk flask equipped with a mechanical stirrer.
-
The flask is evacuated and backfilled with dry nitrogen gas three times to ensure an inert atmosphere.
-
The monomer is heated to its melting point (approximately 107-109°C) under a slow stream of nitrogen.
-
Once the monomer is molten, the catalyst, Tin(II) 2-ethylhexanoate (typically 0.01-0.1 mol% relative to the monomer), is added.
-
The temperature is gradually increased to 180-220°C to facilitate the removal of the water byproduct.
-
The reaction is allowed to proceed for several hours (e.g., 4-8 hours) under a continuous nitrogen purge.
-
To achieve a high molecular weight polymer, a high vacuum is applied for an additional period (e.g., 4-12 hours) to effectively remove the condensation byproduct (water).
-
The reaction is stopped by cooling the flask to room temperature. The resulting polymer is then purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).
-
The purified polymer is dried in a vacuum oven until a constant weight is achieved.
Characterization of Polymer Properties
a) Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Instrument: GPC system equipped with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1 mL/min.
-
Calibration: Calibrated with polystyrene standards.
-
Sample Preparation: The polymer is dissolved in THF at a concentration of 1-2 mg/mL and filtered through a 0.45 µm syringe filter before injection.
b) Thermal Properties Analysis (Differential Scanning Calorimetry - DSC)
-
Instrument: A calibrated DSC instrument.
-
Procedure: A small sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle, typically from 25°C to 250°C at a heating rate of 10°C/min and a cooling rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan. The melting temperature (Tm) and enthalpy of fusion (ΔHm) are determined from the peak of the endothermic transition in the second heating scan.
c) Mechanical Properties Testing (Tensile Testing)
-
Instrument: Universal Testing Machine (UTM) with a suitable load cell.
-
Sample Preparation: Dog-bone shaped specimens are prepared by melt-pressing or solvent casting the polymer film according to ASTM D638 standards.
-
Procedure: The specimen is mounted in the grips of the UTM and subjected to a tensile load at a constant crosshead speed (e.g., 5 mm/min) until failure.
-
Analysis: The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
d) In-vitro Degradation Study
-
Medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C.
-
Sample Preparation: Polymer films or scaffolds of known weight and dimensions are prepared.
-
Procedure: The samples are immersed in PBS in sterile containers. At predetermined time intervals, samples are removed, rinsed with deionized water, and dried under vacuum to a constant weight.
-
Analysis: The percentage of weight loss is calculated. Changes in molecular weight (via GPC) and surface morphology (via Scanning Electron Microscopy - SEM) are also monitored over time.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the underlying chemical pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of Poly(1-hydroxycyclohexanecarboxylate) via melt polycondensation.
Caption: Workflow for the comprehensive characterization of the synthesized polymer.
Caption: Proposed hydrolytic degradation pathway for Poly(1-hydroxycyclohexanecarboxylate).
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Hydroxycyclohexanecarboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Hydroxycyclohexanecarboxylic acid, ensuring operational integrity and adherence to regulatory standards.
Hazard Profile and Safety Recommendations
This compound presents several hazards that necessitate careful handling during disposal. According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious eye irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3) , Respiratory system: May cause respiratory irritation.[1][2]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Hand Protection : Wear chemical-impermeable gloves that have been inspected prior to use.[1] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection : Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection : In case of insufficient ventilation, wear a suitable respiratory mask.
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[1] Under no circumstances should this chemical be discharged into sewer systems or the environment.[1]
1. Waste Collection and Storage:
-
Collect waste this compound in a suitable, closed, and clearly labeled container.
-
Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
Ensure the storage area is secure and, if required, locked.[1][3]
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1]
-
Ventilate the area of the spill.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material using spark-proof tools and place it into a suitable container for disposal.[1]
-
Do not let the chemical enter drains.[1]
3. Final Disposal:
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[3]
4. Container Decontamination:
-
Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Property | Value |
| CAS Number | 1123-28-0 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
References
Personal protective equipment for handling 1-Hydroxycyclohexanecarboxylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Hydroxycyclohexanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Safety and Hazard Information
This compound is a solid organic compound that can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][3][4] Ingestion of this chemical is harmful.[1][4]
| Hazard Category | Classification |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Serious Eye Irritation | Category 2 / 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][2] | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2][5] | To avoid skin contact which causes irritation. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing.[1][2][5] | To prevent skin exposure. |
| Respiratory Protection | Use a dust mask or respirator when dust is generated.[2][3] | To avoid respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is crucial for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and closed container.[1]
-
-
Disposal Method :
-
Container Disposal :
Experimental Workflow
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
